Tubastatin A TFA
Description
Properties
IUPAC Name |
N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2.C2HF3O2/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25;3-2(4,5)1(6)7/h2-9,25H,10-13H2,1H3,(H,21,24);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAOVICSJJIYRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239262-52-2 | |
| Record name | Benzamide, N-hydroxy-4-[(1,2,3,4-tetrahydro-2-methyl-5H-pyrido[4,3-b]indol-5-yl)methyl]-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239262-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Tubastatin A TFA: A Selective HDAC6 Inhibitor for Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tubastatin A TFA is a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that is primarily localized in the cytoplasm.[1][2][3] Unlike pan-HDAC inhibitors which can lead to broad off-target effects and toxicity, the remarkable selectivity of this compound allows for the precise dissection of HDAC6-dependent cellular pathways.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, detailed experimental protocols, and its role in key signaling pathways, to empower researchers in their exploration of HDAC6 biology and its therapeutic potential.
Core Properties of this compound
Tubastatin A is a hydroxamic acid-based inhibitor that demonstrates exceptional potency for HDAC6.[4][5] Its chemical structure features a tetrahydro-γ-carboline cap which contributes to its high selectivity.[6][7]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its profound selectivity for HDAC6 over other HDAC isoforms.
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 (-fold) |
| HDAC6 | 15 | 1 |
| HDAC1 | >16,000 | >1067 |
| HDAC8 | 900 | 60 |
| Other Isoforms (Class I, IIa, IIb, IV) | >16,000 | >1000 |
Data compiled from multiple sources.[1][5][8][9][10]
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of the deacetylase activity of HDAC6.[2] This leads to the hyperacetylation of its downstream substrates, most notably α-tubulin.[8][11] The acetylation of α-tubulin on lysine 40 is a key post-translational modification that regulates microtubule stability and function.[6][12] By inhibiting HDAC6, this compound promotes microtubule stabilization, which in turn affects various cellular processes including intracellular trafficking, cell motility, and mitosis.[2][12]
Beyond α-tubulin, HDAC6 has several other non-histone substrates.[12] One such critical substrate is the heat shock protein 90 (HSP90).[2][12] Inhibition of HDAC6 by this compound leads to the hyperacetylation of HSP90, which can disrupt its chaperone function, leading to the destabilization and degradation of its client proteins, many of which are oncogenic.[2][10][13]
Mechanism of this compound Action.
Key Signaling Pathways Modulated by this compound
The selective inhibition of HDAC6 by this compound has been shown to impact several critical signaling pathways implicated in both normal physiology and disease states.
Microtubule Dynamics and Cellular Trafficking
By increasing the acetylation of α-tubulin, this compound enhances microtubule stability.[2] This has profound effects on intracellular transport, which is crucial for neuronal function.[6] In neurodegenerative diseases such as Alzheimer's and Huntington's disease, impaired axonal transport is a key pathological feature.[14][15] this compound has been shown to rescue transport deficits in models of these diseases.[14][16]
HSP90 Chaperone Function and Protein Quality Control
HDAC6 plays a vital role in the cellular stress response and protein quality control.[17] It interacts with and deacetylates HSP90, a molecular chaperone responsible for the proper folding and stability of numerous client proteins, including many oncoproteins.[10][12] By inhibiting HDAC6, this compound disrupts the HSP90 chaperone cycle, leading to the degradation of oncogenic client proteins and exhibiting anti-cancer effects.[2][10]
Autophagy and Aggresome Formation
HDAC6 is involved in the cellular process of clearing misfolded protein aggregates through autophagy and the formation of aggresomes.[17] Tubastatin A has been shown to promote the autophagic clearance of amyloid-β and hyperphosphorylated tau in models of Alzheimer's disease.[14]
Inflammatory Signaling
This compound has demonstrated potent anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.[8][10] This effect is linked to the modulation of inflammatory signaling pathways, positioning this compound as a potential therapeutic for inflammatory and autoimmune diseases.[2]
Signaling Pathways Modulated by this compound.
Experimental Protocols
In Vitro HDAC6 Enzymatic Assay
This protocol outlines a typical in vitro fluorescence-based assay to determine the IC50 of this compound against HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin and Trichostatin A in developer buffer)
-
This compound
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 5 µL of diluted this compound or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add 10 µL of diluted HDAC6 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 25 µL of developer solution to each well.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of α-tubulin Acetylation
This protocol describes how to assess the effect of this compound on the acetylation of α-tubulin in cultured cells.[18][19]
Materials:
-
Cultured cells (e.g., HeLa, SH-SY5Y)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Western Blot Experimental Workflow.
Applications in Research and Drug Development
The high selectivity of this compound makes it an invaluable tool for investigating the specific roles of HDAC6 in various biological processes and disease models.
-
Neurodegenerative Diseases: this compound is widely used to study the role of HDAC6 in Alzheimer's disease, Parkinson's disease, and Huntington's disease, particularly in relation to axonal transport defects and protein aggregation.[6][14][20][21]
-
Cancer: The ability of this compound to disrupt HSP90 function and inhibit cell migration makes it a promising agent for cancer research.[2][11][22][23] It has been shown to suppress tumor growth and enhance the efficacy of other anti-cancer drugs in preclinical models.[2][23]
-
Inflammatory and Autoimmune Diseases: The anti-inflammatory properties of this compound are being explored in models of arthritis and other inflammatory conditions.[2]
Conclusion
This compound stands out as a superior selective HDAC6 inhibitor, offering researchers a powerful tool to probe the intricate functions of this unique cytoplasmic deacetylase. Its well-characterized potency, selectivity, and mechanism of action, coupled with its efficacy in various disease models, underscore its importance in both basic research and translational drug discovery. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in elucidating the roles of HDAC6 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubastatin A | C20H21N3O2 | CID 49850262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. Frontiers | Small Molecules Targeting HATs, HDACs, and BRDs in Cancer Therapy [frontiersin.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Tubastatin A/ACY-1215 improves cognition in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HDAC6 - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tubastatin A potently inhibits GPX4 activity to potentiate cancer radiotherapy through boosting ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tubastatin A, an inhibitor of HDAC6, enhances temozolomide‑induced apoptosis and reverses the malignant phenotype of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Tubastatin A in α-Tubulin Acetylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubastatin A is a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a member of the class IIb histone deacetylases.[1][2][3] Unlike other HDACs, HDAC6 is predominantly located in the cytoplasm and its primary substrate is not a histone protein, but rather α-tubulin, a key component of microtubules.[1][4] The acetylation of α-tubulin at lysine 40 is a critical post-translational modification that regulates microtubule structure and function.[4][5] This technical guide provides a comprehensive overview of the role of Tubastatin A in modulating α-tubulin acetylation, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its impact on downstream signaling pathways.
Mechanism of Action: Selective HDAC6 Inhibition
Tubastatin A was rationally designed to selectively inhibit HDAC6.[1] Its chemical structure features a tetrahydro-γ-carboline cap that fits into the wider catalytic pocket of HDAC6, and a phenylhydroxamate group that chelates the zinc ion in the active site, thereby blocking its deacetylase activity.[1] This selective inhibition leads to the accumulation of acetylated α-tubulin within the cell.[2][6]
The reversible acetylation and deacetylation of α-tubulin are crucial for various cellular processes. The primary enzyme responsible for the deacetylation of α-tubulin is HDAC6, while α-tubulin acetyltransferase 1 (ATAT1) is the primary acetylating enzyme.[5][7] By inhibiting HDAC6, Tubastatin A shifts the equilibrium towards a hyperacetylated state of α-tubulin.[6] This hyperacetylation is associated with increased microtubule stability and flexibility, which in turn affects cellular processes such as intracellular transport, cell motility, and autophagy.[5][7][8]
Quantitative Data
The potency and selectivity of Tubastatin A have been quantified in numerous studies. The following tables summarize key quantitative data regarding its inhibitory activity and its effect on α-tubulin acetylation.
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 | Reference |
| HDAC6 | 15 | - | [2][3] |
| HDAC1 | >10,000 | >667-fold | [9][10] |
| HDAC2 | >30,000 | >2000-fold | [10] |
| HDAC3 | >30,000 | >2000-fold | [10] |
| HDAC8 | 854 | 57-fold | [3][11] |
| HDAC10 | Potent Inhibitor | - | [1][12] |
Table 1: Inhibitory activity (IC50) of Tubastatin A against various HDAC isoforms.
| Cell Line | Tubastatin A Concentration (µM) | Fold Increase in Acetylated α-Tubulin | Reference |
| MCF-7 | 5 | ~1.4 | [5] |
| MCF-7 | 30 | ~1.7 | [5] |
| N2a | 0.145 (EC50) | - | [4] |
| THP-1 | Not specified | Dose-dependent increase | [13] |
| Chondrocytes | 50 | Significant increase | [14] |
Table 2: Dose-dependent effect of Tubastatin A on α-tubulin acetylation in various cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of Tubastatin A on α-tubulin acetylation.
Western Blot Analysis of Acetylated α-Tubulin
This protocol is used to quantify the levels of acetylated α-tubulin in cells following treatment with Tubastatin A.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of Tubastatin A or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate.
-
Loading Control: Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.
-
Quantification: Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
Immunofluorescence Staining of Acetylated α-Tubulin
This protocol allows for the visualization of acetylated microtubules within cells.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-acetylated-α-tubulin
-
Fluorochrome-conjugated secondary antibody
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with Tubastatin A or vehicle control.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the anti-acetyl-α-tubulin antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI solution for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
HDAC6 Enzyme Inhibition Assay (Fluorometric)
This assay quantifies the direct inhibitory effect of Tubastatin A on HDAC6 activity.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
Developer solution
-
Tubastatin A
-
96-well black microplate
Procedure:
-
Compound Dilution: Prepare serial dilutions of Tubastatin A in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the HDAC6 enzyme and the diluted Tubastatin A or vehicle control. Incubate for a short period.
-
Substrate Addition: Add the fluorogenic HDAC substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Signal Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
IC50 Determination: Calculate the percent inhibition for each concentration of Tubastatin A and determine the IC50 value by plotting the data.
Signaling Pathways and Experimental Workflows
The inhibition of HDAC6 by Tubastatin A and the subsequent hyperacetylation of α-tubulin have profound effects on various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships and a typical experimental workflow.
Caption: Mechanism of Tubastatin A-induced α-tubulin hyperacetylation.
Caption: Downstream signaling pathways affected by Tubastatin A.
Caption: A typical experimental workflow for studying Tubastatin A.
Conclusion
Tubastatin A is a powerful and selective tool for investigating the role of HDAC6 and α-tubulin acetylation in a multitude of cellular processes. Its high specificity allows for the targeted modulation of α-tubulin acetylation, providing valuable insights into the complex regulatory networks governed by this post-translational modification. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of HDAC6 inhibition and to further unravel the intricate functions of the microtubule cytoskeleton. As research in this field continues to evolve, a thorough understanding of the molecular mechanisms of compounds like Tubastatin A will be paramount in the development of novel therapeutic strategies for a range of diseases, including cancer and neurodegenerative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tubulin acetylation: responsible enzymes, biological functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tubastatin A attenuates impaired autophagic degradation and promotes myogenic program in skeletal muscle following downhill running - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Histone Deacetylase 6 by Tubastatin A Attenuates the Progress of Osteoarthritis via Improving Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HDAC1 Substrate Profiling using Proteomics-Based Substrate Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of HDAC6 by Tubastatin A reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
The Differential Effects of Tubastatin A on Cytoplasmic versus Nuclear Histone Deacetylases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubastatin A, a next-generation hydroxamic acid-based compound, has emerged as a important tool in the study of histone deacetylase (HDAC) biology and as a potential therapeutic agent. Its remarkable selectivity for the predominantly cytoplasmic HDAC6 isoform over the nuclear Class I HDACs allows for the precise dissection of the cellular functions of these distinct enzyme classes. This technical guide provides an in-depth analysis of Tubastatin A's isoform-specific inhibitory effects, focusing on the downstream consequences for cytoplasmic and nuclear protein acetylation. We present collated quantitative data on its inhibitory potency, detailed experimental protocols for assessing its activity, and visual representations of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers leveraging Tubastatin A to investigate the nuanced roles of HDAC isoforms in health and disease.
Introduction: The Rationale for Selective HDAC Inhibition
Histone deacetylases are a family of enzymes that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins. This post-translational modification is a critical regulator of numerous cellular processes, including gene expression, cell cycle progression, protein stability, and cytoskeletal dynamics. HDACs are broadly classified into four classes based on their homology to yeast deacetylases. Class I HDACs (HDAC1, 2, 3, and 8) are primarily localized to the nucleus and are key regulators of gene transcription through their action on histone tails. In contrast, Class IIb HDACs, most notably HDAC6, are predominantly found in the cytoplasm. HDAC6 has a unique substrate profile that includes non-histone proteins such as α-tubulin, cortactin, and Hsp90, making it a critical player in processes like cell motility, protein quality control, and microtubule dynamics.[1][2]
The divergent localization and substrate specificities of HDAC isoforms necessitate the development of selective inhibitors to elucidate their individual biological roles and to develop targeted therapies with improved efficacy and reduced off-target effects. Pan-HDAC inhibitors, while clinically useful in some contexts, often lead to dose-limiting toxicities due to the widespread inhibition of nuclear HDACs.[1][3] Tubastatin A was developed to address this need, offering a potent and highly selective tool for the inhibition of cytoplasmic HDAC6.
Quantitative Analysis of Tubastatin A's Inhibitory Potency
The selectivity of Tubastatin A for HDAC6 is evident from its half-maximal inhibitory concentration (IC50) values against a panel of HDAC isoforms. The data presented below, compiled from multiple independent studies, consistently demonstrate a nanomolar potency for HDAC6 and significantly lower potency for nuclear Class I HDACs.
| HDAC Isoform | Cellular Localization | Tubastatin A IC50 | Selectivity vs. HDAC6 (fold) |
| HDAC6 | Cytoplasmic | 15 nM | 1 |
| HDAC1 | Nuclear | 16.4 µM | ~1093 |
| HDAC2 | Nuclear | > 10 µM | > 667 |
| HDAC3 | Nuclear | > 10 µM | > 667 |
| HDAC8 | Nuclear/Cytoplasmic | 0.854 µM | ~57 |
| HDAC10 | Cytoplasmic | Data Not Widely Available | - |
| HDAC11 | Nuclear/Cytoplasmic | Data Not Widely Available | - |
Table 1: IC50 values of Tubastatin A for various HDAC isoforms. Data compiled from multiple sources.[4][5][6][7][8][9]
This remarkable selectivity profile, with over 1000-fold preference for HDAC6 over the major nuclear isoforms, is the foundation of Tubastatin A's utility as a specific chemical probe.[4][6][7][8][9]
Differential Effects on Cytoplasmic and Nuclear Acetylation
The biochemical selectivity of Tubastatin A translates directly to its effects within the cell. At concentrations where HDAC6 is potently inhibited, there is a marked increase in the acetylation of its primary cytoplasmic substrate, α-tubulin. In contrast, the acetylation of nuclear histones, a hallmark of Class I HDAC inhibition, is only observed at significantly higher concentrations of Tubastatin A.
-
Cytoplasmic Effect: Treatment of cells with Tubastatin A at concentrations as low as 2.5 µM leads to a significant increase in the acetylation of α-tubulin.[1][4] This hyperacetylation is associated with the stabilization of microtubules and affects microtubule-dependent processes such as cell migration and intracellular transport.[1][2]
-
Nuclear Effect: A slight induction of histone hyperacetylation is typically observed only at concentrations of 10 µM or higher, consistent with the much higher IC50 values for nuclear HDACs.[4]
This differential effect allows researchers to attribute observed cellular phenotypes at low micromolar concentrations of Tubastatin A to the specific inhibition of HDAC6 and its cytoplasmic substrates.
Key Signaling Pathways Modulated by Tubastatin A
The selective inhibition of HDAC6 by Tubastatin A has been shown to impact several critical signaling pathways, primarily through its effects on protein acetylation and microtubule dynamics.
Hedgehog Signaling Pathway
Tubastatin A has been demonstrated to downregulate the Sonic Hedgehog (Hh) signaling pathway.[8][10] The primary cilium, a microtubule-based organelle, is a central hub for Hh signaling. By increasing α-tubulin acetylation, Tubastatin A promotes the restoration and stability of primary cilia, which in turn can lead to the inhibition of the Hh pathway.[4]
Caption: Tubastatin A inhibits HDAC6, leading to increased acetylated α-tubulin, primary cilia stability, and subsequent downregulation of the Hedgehog signaling pathway.
MAPK and Akt/GSK-3β Signaling Pathways
In certain cellular contexts, particularly in models of neuronal stress and stroke, Tubastatin A has been shown to activate pro-survival signaling pathways, including the MAPK/ERK and Akt/GSK-3β pathways.[11] The precise mechanisms linking HDAC6 inhibition to the activation of these pathways are still under investigation but may involve the regulation of protein phosphatases or the modulation of growth factor signaling.
Caption: Tubastatin A-mediated HDAC6 inhibition leads to the activation of MAPK/ERK and Akt/GSK-3β signaling, promoting neuronal survival.
Experimental Protocols
The following protocols provide a framework for assessing the activity and cellular effects of Tubastatin A. Optimization may be required for specific cell lines and experimental conditions.
In Vitro Fluorometric HDAC Activity Assay
This assay measures the ability of Tubastatin A to inhibit the enzymatic activity of purified HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
Tubastatin A stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 350-380/440-460 nm)
Procedure:
-
Prepare serial dilutions of Tubastatin A in HDAC assay buffer.
-
In a 96-well plate, add the diluted Tubastatin A or vehicle control (DMSO).
-
Add the recombinant HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Caption: A step-by-step workflow for the in vitro fluorometric HDAC activity assay.
Western Blotting for Acetylated α-Tubulin
This protocol is used to detect the levels of acetylated α-tubulin in cells treated with Tubastatin A.
Materials:
-
Cell culture reagents
-
Tubastatin A
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and a loading control (e.g., anti-α-tubulin or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of Tubastatin A or vehicle for the desired time.
-
Lyse the cells and collect the protein lysate.
-
Quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the relative levels of acetylated α-tubulin.
Immunofluorescence for Acetylated α-Tubulin
This method allows for the visualization of acetylated microtubules within cells.
Materials:
-
Cells cultured on glass coverslips
-
Tubastatin A
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBST)
-
Primary antibody: anti-acetylated-α-tubulin
-
Fluorescently-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells on coverslips with Tubastatin A or vehicle.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells if using a non-permeabilizing fixative.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against acetylated-α-tubulin for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBST.
-
Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash with PBST.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Conclusion
Tubastatin A is a powerful and selective inhibitor of the cytoplasmic deacetylase HDAC6. Its minimal activity against nuclear Class I HDACs at effective concentrations allows for the specific investigation of cytoplasmic deacetylation events. This technical guide has provided a comprehensive overview of Tubastatin A's selectivity, its differential effects on cytoplasmic and nuclear protein acetylation, its influence on key signaling pathways, and detailed protocols for its experimental use. By leveraging the unique properties of Tubastatin A, researchers can continue to unravel the complex and distinct roles of HDAC isoforms in cellular biology and disease pathogenesis, paving the way for the development of more targeted and effective therapeutics.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 3. Direct fluorescent-dye labeling of α-tubulin in mammalian cells for live cell and superresolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. abcam.co.jp [abcam.co.jp]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Tubastatin A, an inhibitor of HDAC6, enhances temozolomide‑induced apoptosis and reverses the malignant phenotype of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tubastatin A, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Foundational Biochemistry of Tubastatin A TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubastatin A is a highly potent and selective second-generation inhibitor of Histone Deacetylase 6 (HDAC6).[1] This technical guide provides an in-depth overview of the foundational biochemistry of Tubastatin A trifluoroacetate (TFA), a salt form commonly used in research. We will delve into its mechanism of action, isoform selectivity, and its impact on key cellular pathways, including microtubule dynamics and autophagy. This document also provides detailed experimental protocols and quantitative data to facilitate its application in a research setting.
Tubastatin A's remarkable selectivity for HDAC6 over other HDAC isoforms minimizes off-target effects, making it an invaluable tool for dissecting the specific roles of this cytoplasmic deacetylase in health and disease.[1] HDAC6 is unique among the HDAC family as its primary substrates are non-histone proteins, most notably α-tubulin and the chaperone protein Hsp90.[1] By inhibiting HDAC6, Tubastatin A induces hyperacetylation of these substrates, thereby modulating a variety of cellular processes.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | N-hydroxy-4-((1,2,3,4-tetrahydro-2-methyl-5H-pyrido[4,3-b]indol-5-yl)methyl)benzamide, trifluoroacetate |
| Molecular Formula | C₂₀H₂₁N₃O₂ · C₂HF₃O₂ |
| Molecular Weight | 449.4 g/mol |
| CAS Number | 1239262-52-2 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO (>10 mM) and DMF.[2][3] |
Mechanism of Action and Isoform Selectivity
Tubastatin A exerts its biological effects through the potent and selective inhibition of HDAC6. It functions as a hydroxamic acid-based inhibitor, a class of compounds known to chelate the zinc ion within the active site of zinc-dependent HDACs, thereby blocking their deacetylase activity.
The selectivity of Tubastatin A for HDAC6 is a key feature that distinguishes it from pan-HDAC inhibitors. This selectivity allows for the targeted investigation of HDAC6-mediated pathways without the confounding effects of inhibiting other HDAC isoforms.[1]
Table 1: In Vitro Inhibitory Activity of Tubastatin A against HDAC Isoforms
| HDAC Isoform | IC₅₀ (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 15 | - |
| HDAC1 | >16,000 | >1000-fold |
| HDAC2 | >16,000 | >1000-fold |
| HDAC3 | >16,000 | >1000-fold |
| HDAC4 | >16,000 | >1000-fold |
| HDAC5 | >16,000 | >1000-fold |
| HDAC7 | >16,000 | >1000-fold |
| HDAC8 | 900 | 57-fold |
| HDAC9 | >16,000 | >1000-fold |
| HDAC10 | Inhibited | - |
| HDAC11 | >16,000 | >1000-fold |
Data compiled from multiple sources.[2][4][5][6]
Core Signaling Pathways and Cellular Effects
Microtubule Dynamics
One of the most well-characterized downstream effects of Tubastatin A is the hyperacetylation of α-tubulin, a primary substrate of HDAC6.[1] Acetylation of α-tubulin at lysine 40 is associated with increased microtubule stability and flexibility.[7] By inhibiting HDAC6, Tubastatin A promotes the accumulation of acetylated α-tubulin, leading to the stabilization of the microtubule network. This can impact various cellular processes that rely on microtubule dynamics, such as cell migration, cell division, and intracellular transport.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resources.novusbio.com [resources.novusbio.com]
The Emergence of Tubastatin A TFA in Early-Stage Research: A Technical Guide
for Researchers, Scientists, and Drug Development Professionals
Introduction: Tubastatin A TFA, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), has garnered significant attention in early-stage research for its therapeutic potential across a spectrum of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1] This technical guide provides an in-depth overview of the core applications of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support researchers in their exploration of this promising compound.
Mechanism of Action
Tubastatin A is a second-generation HDAC6 inhibitor with a high degree of selectivity. It primarily exerts its effects by inhibiting the deacetylation of non-histone protein substrates of HDAC6, most notably α-tubulin, a key component of microtubules.[2] This inhibition leads to the hyperacetylation of α-tubulin, which in turn promotes microtubule stabilization. HDAC6 also modulates the function of other crucial cellular proteins such as the heat shock protein 90 (HSP90), affecting the stability of its client proteins.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.
Table 1: Inhibitor Selectivity Profile of Tubastatin A
| Target | IC50 | Selectivity vs. HDAC1 | Selectivity vs. HDAC8 | Reference |
| HDAC6 | 15 nM | >1000-fold | 57-fold | [3][4][5] |
| HDAC10 | Inhibits | - | - | [1] |
| MBLAC2 | Inhibits | - | - | [1] |
Table 2: In Vitro Cellular Effects of Tubastatin A
| Cell Line | Cancer Type | Effect | Concentration | Reference |
| MCF-7 | Breast Cancer | Proliferation Inhibition (IC50) | 15 µM | |
| Cholangiocarcinoma cells | Cholangiocarcinoma | Increased acetylated-α-tubulin, restored primary cilia, decreased cell proliferation (by 50%) and invasion (by 40%) | 10 µM | [4] |
| Human THP-1 macrophages | - | Inhibition of TNF-α and IL-6 | IC50 of 272 nM and 712 nM, respectively | [4] |
| Murine Raw 264.7 macrophages | - | Inhibition of nitric oxide (NO) secretion | IC50 of 4.2 µM | [4] |
| Human skin fibroblasts | - | Decreased cell proliferation and movement | 1-10 µM | [6] |
| Neuronal cells | - | Dose-dependent protection against homocysteic acid-induced cell death | Starting at 5 µM, near complete protection at 10 µM | [4] |
Table 3: In Vivo Efficacy of Tubastatin A
| Animal Model | Disease | Dosage and Administration | Key Findings | Reference |
| Rat orthotopic model of cholangiocarcinoma | Cholangiocarcinoma | 10 mg/kg | 6-fold lower mean tumor weights, reduction in tumor weight to liver and body weight ratios | [4] |
| Freund's complete adjuvant (FCA) induced inflammation model | Inflammation | 30 mg/kg i.p. | Significant inhibition of paw volume | [4] |
| Collagen-induced arthritis DBA1 mouse | Arthritis | 30 mg/kg i.p. | Attenuated clinical scores by ~70% | [4] |
| Mouse models of inflammation and autoimmunity | Inflammation/Autoimmunity | 0.5 mg/kg daily | Promoted Tregs suppressive activity | [7] |
| Rat model of transient middle cerebral artery occlusion (MCAO) | Stroke | Post-ischemic treatment | Improved functional outcomes, reduced brain infarction, and ameliorated neuronal cell death | [8][9] |
| Alzheimer's disease transgenic mice | Alzheimer's Disease | - | Alleviated behavioral deficits, altered amyloid-β load, and reduced tau hyperphosphorylation | [10] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: HDAC6 Inhibition and Microtubule Stabilization
The primary mechanism of Tubastatin A involves the inhibition of HDAC6, leading to the hyperacetylation of α-tubulin and subsequent stabilization of microtubules. This has downstream effects on various cellular processes.
Caption: HDAC6 inhibition by Tubastatin A leads to microtubule stabilization.
Experimental Workflow: Western Blot for Acetylated α-Tubulin
A common method to assess the cellular activity of Tubastatin A is to measure the level of acetylated α-tubulin by Western blotting.
Caption: A typical workflow for Western blot analysis of acetylated α-tubulin.
Key Experimental Protocols
HDAC6 Activity Assay (Fluorogenic)
This assay measures the direct inhibitory effect of Tubastatin A on HDAC6 enzymatic activity.
-
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound
-
HDAC developer solution
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of Tubastatin A in assay buffer.
-
Add diluted Tubastatin A or vehicle control to the wells of the 96-well plate.
-
Add recombinant HDAC6 enzyme to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure fluorescence (Excitation: 350-360 nm, Emission: 450-465 nm).[3]
-
Calculate the percent inhibition and determine the IC50 value.
-
Western Blot for Acetylated α-Tubulin
This protocol details the detection of acetylated α-tubulin in cell lysates following treatment with Tubastatin A.
-
Materials:
-
Cultured cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: anti-acetylated-α-tubulin (e.g., clone 6-11B-1)
-
Primary antibody: anti-α-tubulin or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with various concentrations of Tubastatin A for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.[3]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with a loading control antibody.
-
Cell Viability Assay (MTT)
This assay assesses the effect of Tubastatin A on cell proliferation and viability.
-
Materials:
-
Cell line of interest
-
96-well microplate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of Tubastatin A or vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.[3]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
In Vivo Administration in Mouse Models
This provides a general guideline for the administration of Tubastatin A in preclinical mouse models.
-
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline)
-
Mice (strain and model appropriate for the study)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
-
Procedure:
-
Prepare the dosing solution of Tubastatin A in the chosen vehicle.
-
Administer the solution to the mice via intraperitoneal injection. Dosages can range from 0.5 mg/kg to 30 mg/kg depending on the study.[4][7]
-
Follow the approved animal protocol for the duration of the study, monitoring for any adverse effects.
-
At the end of the study, collect tissues for further analysis (e.g., Western blotting, immunohistochemistry).
-
Conclusion
This compound has emerged as a critical tool in early-stage research, enabling the specific investigation of HDAC6 function in a multitude of cellular processes and disease models. This guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key pathways. By leveraging this information, scientists can effectively design and execute experiments to further elucidate the therapeutic potential of Tubastatin A and advance the development of novel HDAC6-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HDAC6 inhibition by tubastatin A is protective against oxidative stress in a photoreceptor cell line and restores visual function in a zebrafish model of inherited blindness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Tubastatin A, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Unraveling the Selectivity of Tubastatin A TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tubastatin A, and its trifluoroacetate salt (TFA), has emerged as a critical tool in biomedical research due to its potent and highly selective inhibition of Histone Deacetylase 6 (HDAC6). This technical guide provides an in-depth analysis of the selectivity profile of Tubastatin A TFA, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows. Understanding the precise inhibitory characteristics of this compound is paramount for its effective application in dissecting cellular pathways and for its potential therapeutic development.
Quantitative Selectivity Profile
This compound exhibits remarkable selectivity for HDAC6 over other HDAC isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tubastatin A against a panel of human HDAC enzymes, highlighting its preferential binding to HDAC6.
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 (fold) |
| Class IIb | ||
| HDAC6 | 15[1][2][3][4][5][6] | 1 |
| HDAC10 | Inhibits[1][2] | - |
| Class I | ||
| HDAC1 | >15,000 | >1000[1][2][4] |
| HDAC2 | >15,000 | >1000[1][2][4] |
| HDAC3 | >15,000 | >1000[1][2][4] |
| HDAC8 | 854[5] | ~57[1][2][4][5] |
| Class IIa | ||
| HDAC4 | >15,000 | >1000[1][2][4] |
| HDAC5 | >15,000 | >1000[1][2][4] |
| HDAC7 | >15,000 | >1000[1][2][4] |
| HDAC9 | >15,000 | >1000[1][2][4] |
| Class IV | ||
| HDAC11 | >15,000 | >1000[1][2][4] |
Note: Data is compiled from multiple sources and assay conditions may vary.
The data clearly demonstrates that Tubastatin A is a potent inhibitor of HDAC6 with an IC50 value in the low nanomolar range.[1][2][3][4][5][6] It maintains over 1000-fold selectivity against most other HDAC isoforms, with the notable exception of HDAC8, against which it is approximately 57-fold more selective.[1][2][4][5] Tubastatin A has also been reported to inhibit HDAC10.[1][2]
Off-Target and Cellular Effects
Beyond its primary targets, some studies suggest that Tubastatin A may have off-target effects. For instance, in mouse oocytes, Tubastatin A treatment led to changes in the expression of sirtuin family members (Sirtuins 2, 5, 6, and 7), indicating that its effects may not be exclusively mediated by HDAC6 inhibition in all biological contexts.[7][8]
A key functional consequence of HDAC6 inhibition by Tubastatin A in cells is the hyperacetylation of its primary cytoplasmic substrate, α-tubulin.[9] This effect is often used as a biomarker for HDAC6 activity. Tubastatin A has been shown to induce hyperacetylation of α-tubulin at concentrations as low as 2.5 μM.[4][6] This modification leads to increased microtubule stability.[9] Furthermore, by inhibiting HDAC6, Tubastatin A also affects the chaperone function of Heat Shock Protein 90 (HSP90), leading to the destabilization of its client proteins, many of which are implicated in cancer.[6][9]
Experimental Protocols
The determination of Tubastatin A's selectivity profile relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical HDAC Inhibition Assay
This assay quantifies the direct inhibitory effect of Tubastatin A on the enzymatic activity of purified recombinant HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)[5]
-
Fluorogenic HDAC substrates (e.g., Boc-Lys(Ac)-AMC for Class I and IIb, or specific substrates for each isoform)[5][10]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[10]
-
Developer solution (containing a protease like trypsin or a lysyl endopeptidase and a stopping agent like Trichostatin A)[4][10]
-
This compound
-
96-well or 384-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted recombinant HDAC enzyme to the wells of the microplate.
-
Add the Tubastatin A dilutions to the wells containing the enzyme and incubate for a specified period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer solution contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission for AMC-based substrates).[10]
-
Calculate the percentage of inhibition for each concentration of Tubastatin A relative to a vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Cellular α-Tubulin Acetylation Assay (Western Blot)
This assay assesses the ability of Tubastatin A to inhibit HDAC6 in a cellular context by measuring the acetylation level of its primary substrate, α-tubulin.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total α-tubulin.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
Visualizing Molecular Interactions and Workflows
To further elucidate the mechanisms and experimental processes described, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of HDAC6 inhibition by Tubastatin A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes | Aging [aging-us.com]
- 9. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 10. benchchem.com [benchchem.com]
The Impact of Tubastatin A on Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the effects of Tubastatin A, a selective inhibitor of Histone Deacetylase 6 (HDAC6), on the cellular process of autophagy. By elucidating the core mechanisms, detailing experimental methodologies, and presenting quantitative data, this document serves as a comprehensive resource for professionals in the fields of cellular biology, pharmacology, and drug development.
Core Mechanism of Action: HDAC6 Inhibition and Autophagy Modulation
Tubastatin A primarily exerts its effects on autophagy through the specific inhibition of HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm. Unlike other HDACs that primarily target histones, HDAC6 has a unique substrate profile that includes non-histone proteins crucial for autophagic regulation, such as α-tubulin and cortactin.
The inhibition of HDAC6 by Tubastatin A leads to the hyperacetylation of α-tubulin, a key component of microtubules. This modification enhances the stability and function of the microtubule network, which is essential for the transport of autophagosomes and their subsequent fusion with lysosomes to form autolysosomes.[1] Furthermore, HDAC6 is involved in the recruitment of a cortactin-dependent actin-remodeling machinery, which is necessary for the fusion of autophagosomes with lysosomes.[2][3] By inhibiting HDAC6, Tubastatin A facilitates these crucial steps in the autophagic flux.
Moreover, HDAC6 plays a role in the clearance of protein aggregates by mediating the transport of ubiquitinated proteins to the aggresome.[2][4] Tubastatin A's interference with HDAC6 function can therefore impact the degradation of these protein aggregates through the autophagic pathway.
Quantitative Effects of Tubastatin A on Autophagy Markers
The impact of Tubastatin A on autophagy has been quantified in various studies, primarily through the analysis of key autophagy-related proteins. The following tables summarize the observed changes in protein expression and localization.
Table 1: Effect of Tubastatin A on Autophagy-Related Protein Expression
| Protein Marker | Cell/Tissue Type | Treatment Conditions | Observed Effect | Reference |
| LC3-II/LC3-I Ratio | Chondrocytes | Tubastatin A (50 μM) for 6 hours | Significant Increase | [4] |
| Cardiomyocytes | Tubastatin A (10 μM) | Increased LC3-II levels post-BafA1 treatment | [1] | |
| Rat Soleus Muscle | Tubastatin A treatment | Reduced LC3-II expression (indicative of enhanced flux) | [5] | |
| p62/SQSTM1 | Chondrocytes (in OA mice) | Tubastatin A treatment | Decreased p62 intensity | [4] |
| Rat Soleus Muscle | Tubastatin A treatment | Reduced p62 expression | [5] | |
| Beclin-1 | Chondrocytes | Tubastatin A (50 μM) for 6 hours | Significant Increase | [4] |
| SNx Rat Kidneys | Tubastatin A treatment | Increased Beclin-1 expression | [6] | |
| Atg5 | Chondrocytes | Tubastatin A (50 μM) for 6 hours | Significant Increase | [4] |
| Atg7 | SNx Rat Kidneys | Tubastatin A treatment | Increased ATG7 expression | [6] |
| Hsc70 | α-synuclein-injected rat substantia nigra | Tubastatin A treatment | Significant Increase | [7][8] |
| Lamp2A | α-synuclein-injected rat substantia nigra | Tubastatin A treatment | Significant Increase | [7][8] |
Table 2: Effect of Tubastatin A on Cellular Processes Related to Autophagy
| Cellular Process | Cell/Tissue Type | Treatment Conditions | Observed Effect | Reference |
| Autophagosome-Lysosome Fusion | Chondrocytes | TBHP + Tubastatin A for 6 hours | Enhanced colocalization of LC3 and Lamp2 | [4] |
| Cell Viability | Chondrocytes | TBHP + Tubastatin A (50 μM) | Significantly reversed the decrease in cell viability | [4] |
| Apoptosis | Glioma Cells | Tubastatin A + Temozolomide | Induced apoptosis | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Tubastatin A and a typical experimental workflow for investigating its effects on autophagy.
Signaling Pathways
Caption: Signaling pathway of Tubastatin A-mediated autophagy induction.
Experimental Workflow
Caption: General experimental workflow for studying Tubastatin A's effects on autophagy.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the effects of Tubastatin A on autophagy.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines can be used, including but not limited to chondrocytes, glioblastoma cells, and cardiomyocytes.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.
-
Tubastatin A Treatment: Tubastatin A (e.g., from MedChemExpress or Selleck Chemicals) is dissolved in DMSO to create a stock solution. Cells are treated with various concentrations of Tubastatin A (typically in the range of 2.5 µM to 50 µM) for specified time periods (e.g., 6 to 48 hours). A vehicle control (DMSO) should always be included.
Western Blotting
-
Purpose: To quantify the expression levels of key autophagy-related proteins.
-
Procedure:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., LC3, p62, Beclin-1, Atg5, acetyl-α-tubulin, and a loading control like GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to the loading control.
-
Immunofluorescence Microscopy
-
Purpose: To visualize and quantify the formation of LC3 puncta (autophagosomes) and the co-localization of autophagic markers.
-
Procedure:
-
Cell Seeding: Cells are grown on glass coverslips in a multi-well plate.
-
Treatment: Cells are treated with Tubastatin A as described above.
-
Fixation: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: Cells are permeabilized with a solution containing saponin or Triton X-100 in PBS.
-
Blocking: Non-specific binding is blocked with a solution containing BSA and normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies (e.g., anti-LC3, anti-Lamp2) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting: Coverslips are mounted on glass slides using a mounting medium containing DAPI for nuclear staining.
-
Imaging: Images are captured using a confocal or fluorescence microscope.
-
Analysis: The number of LC3 puncta per cell is quantified, and co-localization analysis is performed using appropriate software.
-
Cell Viability Assay (MTT or CCK-8)
-
Purpose: To assess the effect of Tubastatin A on cell proliferation and cytotoxicity.
-
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate.
-
Treatment: Cells are treated with a range of concentrations of Tubastatin A.
-
Incubation: The plate is incubated for a specified period (e.g., 24-72 hours).
-
Reagent Addition: MTT or CCK-8 solution is added to each well and incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Calculation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
Autophagic Flux Assay
-
Purpose: To measure the rate of autophagic degradation, distinguishing between autophagy induction and blockage of lysosomal degradation.
-
Procedure:
-
Treatment: Cells are co-treated with Tubastatin A and a lysosomal inhibitor such as Bafilomycin A1 (BafA1) or Chloroquine (CQ) for a short period (e.g., 2-4 hours) before harvesting.
-
Western Blotting: The levels of LC3-II are assessed by Western blotting as described above.
-
Interpretation: An increase in LC3-II levels in the presence of the lysosomal inhibitor compared to treatment with Tubastatin A alone indicates an increase in autophagic flux.
-
Conclusion
Tubastatin A is a potent modulator of autophagy, acting through the selective inhibition of HDAC6. This leads to an increase in autophagic flux by promoting microtubule stability and facilitating autophagosome-lysosome fusion. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of Tubastatin A and other HDAC6 inhibitors in diseases where autophagy plays a critical role, such as neurodegenerative disorders and cancer.
References
- 1. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. HDAC6 controls autophagosome maturation essential for ubiquitin-selective quality-control autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of HDAC6 by Tubastatin A reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunoprecipitation of HDAC6 and Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Autophagy Induction After HDAC Inhibitor Treatment in Leukemic Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel HDAC6 inhibitor Tubastatin A: Controls HDAC6-p97/VCP-mediated ubiquitination-autophagy turnover and reverses Temozolomide-induced ER stress-tolerance in GBM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Use of Tubastatin A TFA in Cell Culture
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tubastatin A is a highly potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3][4][5] Unlike pan-HDAC inhibitors that target multiple HDAC isoforms and can lead to off-target effects, Tubastatin A's specificity for the cytoplasmic enzyme HDAC6 allows for the targeted investigation of its roles in various cellular processes.[6] HDAC6 is unique among HDACs as its primary substrates are non-histone proteins, most notably α-tubulin.[6][7] By inhibiting the deacetylation of α-tubulin, Tubastatin A leads to its hyperacetylation, which in turn promotes microtubule stability.[6][8] This mechanism has implications for cell motility, intracellular trafficking, and cell division.[6] Furthermore, HDAC6 modulates the function of other important cytoplasmic proteins such as the chaperone HSP90, thereby influencing the stability of its client proteins, many of which are implicated in oncogenesis.[1][6]
This document provides a comprehensive guide for the use of Tubastatin A TFA in cell culture, including detailed protocols for its preparation and application in key cellular assays.
Mechanism of Action
Tubastatin A selectively binds to the catalytic domain of HDAC6, inhibiting its deacetylase activity. This leads to an accumulation of acetylated α-tubulin (hyperacetylation) on microtubules, resulting in increased microtubule stability.[6][8] This stabilization can affect various microtubule-dependent processes. Additionally, by inhibiting HDAC6, Tubastatin A disrupts the chaperone function of HSP90, leading to the destabilization and degradation of oncogenic client proteins.[6] The inhibition of HDAC6 by Tubastatin A has also been shown to modulate a variety of signaling pathways, including the p53, MAPK, Wnt, Notch, ERK, and Akt/GSK-3β signaling pathways.[9]
Caption: Mechanism of Action of Tubastatin A.
Data Presentation
The following table summarizes the effective concentrations and inhibitory activities of Tubastatin A in various cell lines and assays.
| Parameter | Cell Line | Value | Application | Reference |
| IC50 (HDAC6) | - | 15 nM | Cell-free enzymatic assay | [1][2][3][4][5][6] |
| IC50 (Proliferation) | MCF-7 (Breast Cancer) | 15 µM | Cell Proliferation Assay | [1][6][8] |
| IC50 (Proliferation) | RPMI8226 (Multiple Myeloma) | ~2.5 µM | Cell Proliferation Assay | [10] |
| IC50 (IL-6 Inhibition) | THP-1 (Human Macrophages) | 712 nM | Cytokine Inhibition Assay | [1] |
| IC50 (TNF-α Inhibition) | THP-1 (Human Macrophages) | 212 nM | Cytokine Inhibition Assay | [1] |
| IC50 (NO Secretion) | Raw 264.7 (Murine Macrophages) | 4.2 µM | Nitric Oxide Assay | [1] |
| Effective Concentration | Neuron Cultures | 2.5 µM | α-tubulin hyperacetylation | [2] |
| Effective Concentration | Neuron Cultures | 5-10 µM | Neuroprotection against oxidative stress | [2][5] |
| Effective Concentration | MCF-7 (Breast Cancer) | 5-30 µM | Increased α-tubulin acetylation | [8] |
| Effective Concentration | U87MG (Glioblastoma) | 20 µM | Induction of apoptosis, reduced migration | [11] |
| Treatment Time | Various Cell Lines | 24-72 hours | For most cellular assays | [8][9][11] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in organic solvents like DMSO.[12][13] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the required amount of this compound in DMSO. For example, for a 10 mM stock solution of Tubastatin A (MW: 335.4 g/mol ), dissolve 3.35 mg in 1 mL of DMSO. The trifluoroacetate salt (MW: 449.4 g/mol ) will require 4.49 mg per 1 mL for a 10 mM solution.
-
Gentle warming at 37°C and/or vortexing can aid in solubilization.[1]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3][14]
Note: When preparing working concentrations for cell culture, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Caption: Stock Solution Preparation Workflow.
Western Blot for Acetylated α-Tubulin
This protocol is used to assess the effect of Tubastatin A on the acetylation status of its primary substrate, α-tubulin.[9]
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of Tubastatin A (e.g., 0.1, 1, 5, 10, 30 µM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[8][9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[9]
-
Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[9]
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[9]
-
-
Loading Control: Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.[9]
-
Analysis: Quantify the band intensities to determine the relative increase in α-tubulin acetylation compared to the total α-tubulin.[9]
Cell Viability Assay (MTT Assay)
This assay determines the effect of Tubastatin A on cell proliferation and viability.[9]
Materials:
-
Cell line of interest
-
96-well clear-walled microplates
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.[9]
-
Treatment: Treat the cells with a range of concentrations of Tubastatin A or a vehicle control.[9]
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).[9]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.[9][10]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[9]
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This assay measures caspase-3 and -7 activities, which are key indicators of apoptosis.
Materials:
-
Cell line of interest
-
96-well white-walled microplates
-
This compound
-
Caspase-Glo 3/7 Assay Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well.[11]
-
Treatment: The following day, treat the cells with various concentrations of Tubastatin A or a vehicle control.
-
Incubation: Incubate the cells for 24, 48, or 72 hours.[11]
-
Reagent Addition: Add the Caspase-Glo 3/7 reagent to each well according to the manufacturer's instructions.[11]
-
Luminescence Measurement: Incubate at room temperature as recommended by the manufacturer, and then measure the luminescence using a luminometer.[11]
-
Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Conclusion
This compound is a valuable tool for investigating the biological functions of HDAC6. Its high selectivity allows for targeted studies of microtubule dynamics, protein chaperone function, and associated signaling pathways. The protocols provided in this document offer a framework for utilizing Tubastatin A in various cell culture applications. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental questions. Careful adherence to these protocols will enable the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of selective HDAC6 inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 7. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. dadun.unav.edu [dadun.unav.edu]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Tubastatin A TFA in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Tubastatin A trifluoroacetate (TFA), a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), in preclinical mouse models. The following sections detail its mechanism of action, established dosages, and step-by-step protocols for its preparation, administration, and pharmacodynamic analysis.
Mechanism of Action: HDAC6 Signaling Pathway
Tubastatin A exerts its biological effects through the selective inhibition of HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm. Unlike other HDACs that primarily target nuclear histones, a key substrate of HDAC6 is α-tubulin, a component of microtubules.[1][2][3] By inhibiting the deacetylase activity of HDAC6, Tubastatin A leads to the hyperacetylation of α-tubulin, particularly at the lysine-40 residue.[1] This post-translational modification is associated with increased microtubule stability and flexibility.
The stabilization of the microtubule network has significant downstream consequences on various cellular processes. It can enhance intracellular transport, a critical function in neuronal cells, and influence cell migration and division.[4] Furthermore, HDAC6 is involved in protein quality control through its role in aggresome formation and autophagy.[5] By inhibiting HDAC6, Tubastatin A can modulate these pathways, which is particularly relevant in neurodegenerative diseases characterized by protein aggregation, such as Alzheimer's disease, where it has been shown to reduce amyloid-β (Aβ) load and tau hyperphosphorylation.[6]
Below is a diagram illustrating the primary signaling pathway affected by Tubastatin A.
Quantitative Data Summary
The following table summarizes the reported dosages and administration routes of Tubastatin A in various in vivo mouse models.
| Mouse Model | Dosage Range (mg/kg) | Administration Route | Frequency | Vehicle/Formulation | Reference(s) |
| Inflammation (General) | 0.5 | Intraperitoneal (IP) | Daily | Not specified | [7] |
| Freund's Adjuvant-Induced Inflammation | 30 | Intraperitoneal (IP) | Not specified | Not specified | [8] |
| Collagen-Induced Arthritis | 30 | Intraperitoneal (IP) | Not specified | Not specified | [8] |
| Alzheimer's Disease (AD) | 25 | Intraperitoneal (IP) | Daily | Not specified | [6][9] |
| Parkinson's Disease (PD) | 25 | Intraperitoneal (IP) | Daily | Not specified | [9] |
| Stroke | 25 | Intraperitoneal (IP) | Daily | Not specified | [9] |
| General Pharmacodynamics (Heart) | 10 | Intraperitoneal (IP) | Single dose | 5% DMSO in 10% HP-β-CD in saline (pH adjusted) | [9] |
| General Pharmacodynamics (Brain) | 20 | Intraperitoneal (IP) | Two successive injections separated by 4h | Not specified | [9] |
| Cancer (General) | Not specified | Intraperitoneal (IP) | Not specified | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O (general in vivo formulation) | [10] |
Experimental Protocols
Protocol 1: Preparation of Tubastatin A TFA for Intraperitoneal Injection
This protocol describes two common formulations for dissolving this compound for in vivo administration. Formulation A is suitable for studies where cyclodextrins are preferred as solubilizing agents, while Formulation B is a more general-purpose vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Saline (0.9% NaCl), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile water for injection (ddH₂O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile syringes and needles (25-27 gauge for mice)
Procedure:
Formulation A: DMSO/HP-β-CD in Saline [9]
-
Prepare the Vehicle:
-
Prepare a 10% (w/v) solution of HP-β-CD in sterile saline. For example, dissolve 1 g of HP-β-CD in 10 mL of saline. Gentle warming and vortexing may be required to fully dissolve the HP-β-CD. Allow the solution to cool to room temperature.
-
To this solution, add sterile DMSO to a final concentration of 5% (v/v). For example, add 0.5 mL of DMSO to 9.5 mL of the 10% HP-β-CD solution.
-
Adjust the pH of the final vehicle solution if necessary, as specified in some studies.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound powder.
-
Add the powder to the prepared vehicle.
-
Vortex thoroughly to dissolve the compound. If necessary, use an ultrasonic bath at room temperature to aid dissolution. Ensure the final solution is clear before administration.
-
Formulation B: DMSO/PEG300/Tween-80 in Water [11]
-
Prepare the Vehicle Components:
-
Warm the required volume of PEG300 to approximately 40-50°C.
-
In a sterile tube, combine 10% (v/v) DMSO, 40% (v/v) PEG300, and 5% (v/v) Tween-80. For example, for a final volume of 1 mL, mix 100 µL DMSO, 400 µL PEG300, and 50 µL Tween-80.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound and add it to the mixture of DMSO, PEG300, and Tween-80.
-
Vortex thoroughly. Sonication at room temperature or gentle warming (up to 50-60°C) can be used to facilitate dissolution.
-
Gradually add sterile water (45% v/v) while vortexing to reach the final volume. For a 1 mL final volume, add 450 µL of sterile water.
-
Inspect the solution against a light source to ensure it is clear. If a clear solution is achieved, it can be sterile-filtered through a 0.22 µm PVDF syringe filter. If the solution is a suspension, prepare it fresh before each use and ensure it is well-mixed before drawing into the syringe.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol outlines the standard procedure for administering the prepared this compound solution via intraperitoneal injection.
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Mouse restraint device (optional)
-
70% ethanol and sterile gauze
Procedure:
-
Animal Restraint:
-
Injection Site Preparation:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[12]
-
Wipe the injection site with 70% ethanol on a sterile gauze pad.
-
-
Injection:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate by pulling back on the syringe plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, discard the syringe and start over with a fresh preparation.[12]
-
Slowly inject the desired volume of the this compound solution. The maximum recommended injection volume for a mouse is 10 mL/kg.[13]
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the mouse for any adverse reactions, such as distress or signs of peritonitis.
-
Pharmacodynamic Analysis
Protocol 3: Western Blot for Acetylated α-Tubulin in Mouse Tissues
This protocol provides a method for assessing the pharmacodynamic effect of Tubastatin A by measuring the levels of acetylated α-tubulin in tissue lysates.
Materials:
-
Mouse tissue (e.g., brain, heart, tumor)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x) with β-mercaptoethanol
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated-α-Tubulin (Lys40) antibody
-
Anti-α-Tubulin antibody (for loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Tissue Lysate Preparation:
-
Excise the tissue of interest from the mouse and immediately flash-freeze in liquid nitrogen or place on dry ice.
-
Homogenize the frozen tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate the homogenate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against acetylated-α-Tubulin (diluted in blocking buffer as per the manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle shaking.[14][15]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:2000 to 1:5000) for 1 hour at room temperature.[14][16]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-α-Tubulin antibody as a loading control, or run a parallel gel for this purpose.
-
Quantify the band intensities using densitometry software and normalize the acetylated-α-Tubulin signal to the total α-Tubulin signal.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for an in vivo study using Tubastatin A in a mouse model.
References
- 1. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 6 (HDAC6) is an independent deacetylase for alpha-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchmap.jp [researchmap.jp]
- 5. wjgnet.com [wjgnet.com]
- 6. Tubastatin A/ACY-1215 improves cognition in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective pharmacological inhibitors of HDAC6 reveal biochemical activity but functional tolerance in cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.vt.edu [research.vt.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Detecting Acetylated Tubulin Following Tubastatin A Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-tubulin, a fundamental component of microtubules, undergoes post-translational modifications that are critical for regulating microtubule structure and function. One such modification is the acetylation of the lysine-40 residue, which is generally associated with stable microtubules. The acetylation status of α-tubulin is maintained by the balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs). Histone deacetylase 6 (HDAC6), a unique cytoplasmic enzyme, is the primary deacetylase for α-tubulin.[1][2][3]
Tubastatin A is a potent and highly selective inhibitor of HDAC6.[1][4] By inhibiting HDAC6 activity, Tubastatin A leads to the hyperacetylation of α-tubulin, making it a valuable tool for studying the role of tubulin acetylation in various cellular processes, including cell motility, intracellular transport, and signaling.[1][5] This document provides a detailed protocol for treating cultured cells with Tubastatin A and subsequently detecting the resulting increase in acetylated tubulin levels via Western blot.
Signaling Pathway of Tubastatin A Action
Tubastatin A specifically targets and inhibits the enzymatic activity of HDAC6. This inhibition prevents the removal of acetyl groups from α-tubulin at the lysine-40 residue. The resulting accumulation of acetylated α-tubulin leads to more stable microtubules, which can impact various downstream cellular functions.
Caption: Mechanism of Tubastatin A-induced tubulin hyperacetylation.
Experimental Protocols
This section details the step-by-step methodology for the Western blot analysis of acetylated tubulin.
Experimental Workflow Overview
The overall experimental process involves cell culture and treatment with Tubastatin A, followed by cell lysis to extract proteins. The protein concentration is then determined to ensure equal loading for gel electrophoresis. Subsequently, the proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with specific antibodies to detect acetylated tubulin and a loading control, followed by signal detection and analysis.
Caption: Experimental workflow for Western blot analysis.
Detailed Methodologies
1. Cell Culture and Tubastatin A Treatment
-
Culture your cells of interest to approximately 70-80% confluency using standard cell culture techniques.
-
Prepare a stock solution of Tubastatin A in DMSO.
-
Treat the cells with the desired concentration of Tubastatin A (a typical starting concentration is 1-10 µM) for a specified duration (e.g., 4-24 hours).[6] Include a vehicle control group treated with an equivalent volume of DMSO.
2. Cell Lysis
-
After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold lysis buffer to the cells. A common choice is RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. To preserve the acetylation state of proteins, it is crucial to also add HDAC inhibitors such as Trichostatin A (TSA) and sodium butyrate to the lysis buffer.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay such as the Bicinchoninic acid (BCA) assay or the Bradford assay.[8][9] This is a critical step to ensure equal loading of protein for each sample in the subsequent steps.[10]
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples for loading by mixing a calculated volume of lysate (containing 20-40 µg of protein) with Laemmli sample buffer (to a final concentration of 1x).[10]
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.[11]
-
Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[7][11] Also, load a pre-stained protein ladder to monitor the separation and estimate the molecular weight of the target protein.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[12]
5. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[7] This can be done using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.
6. Immunoblotting
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Incubate the membrane with the primary antibody against acetylated α-tubulin (Lys40) diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.[7]
-
Wash the membrane again three times for 10 minutes each with TBST.
7. Signal Detection
-
Prepare an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for a few minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
8. Re-probing for Loading Control
-
To ensure equal protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a loading control protein such as β-actin, GAPDH, or total α-tubulin.
Data Presentation
The following tables provide a summary of recommended concentrations and dilutions for key reagents.
Table 1: Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration |
| Tubastatin A | 10 mM in DMSO | 1-10 µM |
| Protease Inhibitor Cocktail | 100x | 1x |
| Phosphatase Inhibitor Cocktail | 100x | 1x |
| Trichostatin A (in lysis buffer) | 1 mM in DMSO | 1 µM |
| Sodium Butyrate (in lysis buffer) | 5 M in H₂O | 5 mM |
| Protein Loading per well | - | 20-40 µg |
Table 2: Antibody Dilutions
| Antibody | Host Species | Recommended Dilution Range |
| Anti-acetylated-α-Tubulin (Lys40) | Mouse or Rabbit | 1:1,000 - 1:10,000[13][14][15][16] |
| Anti-α-Tubulin (Loading Control) | Mouse or Rabbit | 1:1,000 - 1:10,000 |
| Anti-β-Actin (Loading Control) | Mouse or Rabbit | 1:1,000 - 1:10,000 |
| Anti-GAPDH (Loading Control) | Mouse or Rabbit | 1:1,000 - 1:10,000 |
| HRP-conjugated Secondary Antibody | Goat | 1:2,000 - 1:5,000[7] |
Note: The optimal antibody dilution should be determined empirically for each specific antibody and experimental setup.
Conclusion
This protocol provides a comprehensive guide for the detection of acetylated tubulin by Western blot following treatment with the HDAC6 inhibitor Tubastatin A. Adherence to these detailed steps, from cell treatment to data analysis, will enable researchers to reliably assess the impact of HDAC6 inhibition on tubulin acetylation and its downstream consequences in their specific experimental models.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Scholars@Duke publication: HDAC6 is a microtubule-associated deacetylase. [scholars.duke.edu]
- 4. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 5. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How do I determine protein concentration for my western blot experiment? | AAT Bioquest [aatbio.com]
- 9. licorbio.com [licorbio.com]
- 10. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. neobiotechnologies.com [neobiotechnologies.com]
- 12. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. acetylated Tubulin(Lys40) Monoclonal Antibody (7E5H8) (66200-1-IG) [thermofisher.com]
- 14. Acetyl-alpha-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Acetyl-Tubulin (Lys40) antibody (66200-1-Ig) | Proteintech [ptglab.com]
- 16. acetylated Tubulin (Lys40) Mouse Monoclonal antibody [novoprolabs.com]
Application Notes and Protocols for Tubastatins A TFA in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tubastatin A TFA, a selective histone deacetylase 6 (HDAC6) inhibitor, in preclinical models of major neurodegenerative diseases. The protocols outlined below are intended to serve as a detailed resource for investigating the therapeutic potential of this compound.
Introduction
Tubastatin A is a potent and highly selective inhibitor of HDAC6, a class IIb histone deacetylase primarily localized in the cytoplasm.[1][2][3] Unlike other HDAC inhibitors that primarily target nuclear HDACs involved in epigenetic regulation, Tubastatin A's selectivity for HDAC6 allows for the specific investigation of its cytoplasmic targets. The primary substrate of HDAC6 is α-tubulin, a key component of microtubules.[4] By inhibiting HDAC6, Tubastatin A increases the acetylation of α-tubulin, which in turn enhances microtubule stability and function. This mechanism is crucial for proper axonal transport, a process often impaired in neurodegenerative disorders.[5] Furthermore, HDAC6 is implicated in protein quality control pathways, including autophagy.[6] Inhibition of HDAC6 by Tubastatin A has been shown to facilitate the clearance of misfolded protein aggregates, a pathological hallmark of many neurodegenerative diseases.[6][7]
Key Signaling Pathway
The primary mechanism of action of Tubastatin A involves the inhibition of HDAC6, leading to the hyperacetylation of its substrates, most notably α-tubulin. This initiates a cascade of downstream effects beneficial in neurodegenerative disease models.
Applications in Neurodegenerative Disease Models
Alzheimer's Disease (AD)
In preclinical models of AD, Tubastatin A has been shown to alleviate cognitive deficits, reduce amyloid-β (Aβ) load, and decrease tau hyperphosphorylation.[7]
Quantitative Data Summary:
| Model | Treatment | Key Findings | Reference |
| rTg4510 mice | 25 mg/kg/day Tubastatin A, i.p. | Restored memory function, reduced total tau levels. | [8] |
| AD Transgenic Mice | Tubastatin A / ACY-1215 | Alleviated behavioral deficits, altered Aβ load, reduced tau hyperphosphorylation. | [7] |
Experimental Workflow:
Protocols:
-
rTg4510 Mouse Model: This transgenic mouse model overexpresses human tau with the P301L mutation, leading to age-dependent development of neurofibrillary tangles and cognitive deficits.[7][8][9][10]
-
Tubastatin A Administration: Dissolve this compound in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80 in saline).[2] Administer daily via intraperitoneal (i.p.) injection at a dose of 25 mg/kg.[11]
-
Morris Water Maze: Assess spatial learning and memory. The protocol typically involves a visible platform training day, followed by several days of hidden platform acquisition trials, and a final probe trial to assess memory retention.[12][13][14][15]
-
Immunohistochemistry: Perfuse mice with 4% paraformaldehyde, dissect and post-fix brains. Section the brains and stain for markers such as phosphorylated tau (AT8 antibody) and amyloid plaques (4G8 antibody).[5][16][17]
-
Western Blot: Homogenize brain tissue in RIPA buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against acetylated α-tubulin (e.g., clone 6-11B-1), total α-tubulin, total tau, and phospho-tau.[4][18][19][20][21]
Parkinson's Disease (PD)
In PD models, Tubastatin A has demonstrated neuroprotective effects on dopaminergic neurons, reduced α-synuclein toxicity, and modulated neuroinflammation.[6]
Quantitative Data Summary:
| Model | Treatment | Key Findings | Reference |
| 6-OHDA Rat Model | Tubastatin A | Protected dopaminergic neurons, reduced α-synuclein expression, upregulated chaperone-mediated autophagy members. | [6] |
| 6-OHDA Mouse Model | Tubastatin A (TBA) | Attenuated NLRP3 inflammation, protected dopaminergic neurons. | [22] |
Experimental Workflow:
Protocols:
-
6-OHDA Rat Model: This model involves the stereotactic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or striatum to induce a progressive loss of dopaminergic neurons in the substantia nigra.[23][24][25][26][27]
-
Behavioral Testing: Assess motor deficits using tests such as apomorphine- or amphetamine-induced rotations and the cylinder test for forelimb asymmetry.[25][27]
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to visualize dopaminergic neurons and markers of neuroinflammation like Iba1 for microglia.[28]
-
α-Synuclein Aggregation Assay: Assess the levels of aggregated α-synuclein in brain lysates using techniques like protein misfolding cyclic amplification (PMCA) or specific ELISAs.[22][29][30][31][32]
Huntington's Disease (HD)
In HD models, HDAC6 inhibition has been shown to compensate for deficits in microtubule-based transport.[33]
Quantitative Data Summary:
| Model | Treatment | Key Findings | Reference |
| HD cell models | Trichostatin A (TSA) | Increased vesicular transport of BDNF by inhibiting HDAC6 and increasing α-tubulin acetylation. | [33] |
| R6/2 mouse model | Genetic depletion of HDAC6 | Increased tubulin acetylation but did not modify disease progression. | [32] |
Note: While Tubastatin A's mechanism is relevant, direct in vivo efficacy data in HD models is less established compared to AD and PD. The lack of effect with genetic depletion of HDAC6 in the R6/2 model suggests the therapeutic window and specific context are critical.[32]
Amyotrophic Lateral Sclerosis (ALS)
In ALS models, Tubastatin A has been shown to revert axonal transport deficits in patient-derived motor neurons.[14]
Quantitative Data Summary:
| Model | Treatment | Key Findings | Reference |
| FUS-ALS patient-derived motor neurons | Tubastatin A | Reverted axonal transport deficits. | [14] |
| SOD1(G93A) mouse model | N/A (General HDAC inhibitors show promise) | General HDAC inhibition has shown some benefits. | [34] |
Experimental Workflow:
Protocols:
-
SOD1-G93A Mouse Model: This is a widely used transgenic mouse model of ALS that expresses a mutant human SOD1 gene and develops progressive motor neuron degeneration.[6][33][34][35][36]
-
Behavioral Testing: Monitor disease progression and motor function using tests like the rotarod to assess motor coordination and the hanging wire test to measure grip strength.[36]
-
Immunohistochemistry: Analyze spinal cord sections to quantify motor neuron survival (e.g., using Nissl staining or antibodies against motor neuron markers).
General Laboratory Protocols
In Vitro Cell Culture
-
Cell Lines: SH-SY5Y (human neuroblastoma), primary cortical neurons.
-
Tubastatin A Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). For cell culture experiments, dilute the stock solution in culture medium to the desired final concentration (typically in the range of 1-10 µM).[2][37]
-
Treatment: Add the diluted Tubastatin A to the cell culture medium and incubate for the desired duration (e.g., 24 hours).
Western Blot for Acetylated α-Tubulin
-
Protein Extraction: Lyse cells or tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1, 1:1000 dilution) and a loading control (e.g., total α-tubulin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a valuable research tool for investigating the role of HDAC6 in neurodegenerative diseases. Its selectivity allows for the targeted exploration of cytoplasmic pathways involved in microtubule dynamics and protein quality control. The protocols and data presented here provide a framework for designing and executing robust preclinical studies to further evaluate the therapeutic potential of HDAC6 inhibition in neurodegeneration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. Optimised and rapid pre-clinical screening in the SOD1(G93A) transgenic mouse model of amyotrophic lateral sclerosis (ALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synaptic alterations in the rTg4510 mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzforum.org [alzforum.org]
- 9. alzforum.org [alzforum.org]
- 10. psychogenics.com [psychogenics.com]
- 11. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Studying Neurodegenerative Disease | Cell Signaling Technology [cellsignal.com]
- 17. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acetyl-alpha-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. adipogen.com [adipogen.com]
- 20. researchgate.net [researchgate.net]
- 21. Acetyl-alpha Tubulin (Lys40) Monoclonal Antibody (6-11B-1) (32-2700) [thermofisher.com]
- 22. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 24. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 25. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 29. pnas.org [pnas.org]
- 30. criver.com [criver.com]
- 31. Monitoring α-synuclein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Optimised and Rapid Pre-clinical Screening in the SOD1G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis (ALS) | PLOS One [journals.plos.org]
- 34. SOD1-G93A Transgenic ALS Mouse Model - Neurology CRO - InnoSer [innoserlaboratories.com]
- 35. 2.7. ALS Mouse Model [bio-protocol.org]
- 36. mdpi.com [mdpi.com]
- 37. selleckchem.com [selleckchem.com]
Application of Tubastatin A TFA in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubastatin A TFA is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] Unlike other HDAC inhibitors that target a broad range of HDAC enzymes, Tubastatin A's specificity for HDAC6 allows for the targeted investigation of its roles in cellular processes.[1] HDAC6 is a unique cytoplasmic enzyme that primarily deacetylates non-histone proteins, most notably α-tubulin, a key component of microtubules. By inhibiting HDAC6, Tubastatin A leads to the hyperacetylation of α-tubulin, which in turn affects microtubule stability and function, impacting crucial cellular activities like cell migration, proliferation, and apoptosis.[4] This selective activity makes Tubastatin A a valuable tool in cancer research, where dysregulation of these processes is a hallmark. Furthermore, recent studies have indicated that Tubastatin A can also induce ferroptosis, an iron-dependent form of programmed cell death, by inhibiting GPX4 activity, independent of its HDAC6 inhibitory function.[5]
These application notes provide an overview of the use of this compound in cancer cell line studies, including its mechanism of action, protocols for key experiments, and a summary of its effects on various cancer cell lines.
Mechanism of Action
The primary mechanism of action of Tubastatin A is the selective inhibition of HDAC6. This leads to an accumulation of acetylated α-tubulin, which has several downstream consequences in cancer cells:
-
Disruption of Microtubule Dynamics: Hyperacetylation of α-tubulin stabilizes microtubules, interfering with their dynamic instability. This can disrupt mitosis, leading to cell cycle arrest and apoptosis.[4]
-
Inhibition of Cell Migration and Invasion: Stabilized microtubules can impair the cellular machinery required for cell motility, thereby reducing the migratory and invasive potential of cancer cells.[6][7][8]
-
Induction of Apoptosis: Tubastatin A has been shown to induce apoptosis through various pathways. In glioblastoma cells, it enhances temozolomide-induced apoptosis.[7][8]
-
Induction of Ferroptosis: Tubastatin A can directly bind to and inhibit the enzymatic activity of GPX4, a key regulator of ferroptosis. This leads to an accumulation of lipid peroxides and subsequent cell death.[5]
-
Modulation of Signaling Pathways: Tubastatin A has been shown to affect signaling pathways crucial for cancer progression, including the Sonic Hedgehog and PTEN/AKT pathways.[4][6]
Data Presentation: Quantitative Data Summary
The following tables summarize the reported IC50 values of Tubastatin A and its derivatives in various cancer cell lines.
Table 1: IC50 Values of Tubastatin A in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Biliary Tract Cancer | Various | ~20 - 60 | [9] |
| Cholangiocarcinoma | TFK-1 | 15 | [10] |
| Cholangiocarcinoma | EGI-1 | 20 | [10] |
Table 2: IC50 Values of Tubastatin A Derivatives in Cancer Cell Lines
| Derivative | Cell Line | IC50 (µM) | Reference |
| 14f | SUNE1 (Nasopharyngeal) | 0.51 | [11] |
| 14f | MDA-MB-231 (Breast) | 0.52 | [11] |
| 13a | MCF-7 (Breast) | 1.98 | [11] |
| 14a | Bel7402 (Liver) | 1.23 | [11] |
| 14d | HepG2 (Liver) | 1.65 | [11] |
| 14c | SW1990 (Pancreatic) | 1.74 | [11] |
| 14f | CNE2 (Nasopharyngeal) | 1.52 | [11] |
Experimental Protocols
Here are detailed protocols for key experiments commonly performed with this compound in cancer cell line studies.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of Tubastatin A on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted Tubastatin A solutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[12]
Western Blot for α-tubulin Acetylation
This protocol is used to detect the increase in acetylated α-tubulin, a direct indicator of HDAC6 inhibition by Tubastatin A.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (e.g., Lys40) and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with various concentrations of Tubastatin A for a specified time (e.g., 4-24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-acetylated-α-tubulin at 1:1000 and anti-α-tubulin at 1:2000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.[13][14]
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cells treated with this compound in a 96-well plate
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with Tubastatin A as for the viability assay.
-
After the treatment period (e.g., 24, 48, 72 hours), equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[4][6]
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of Tubastatin A on the collective migration of a cell population.[15]
Materials:
-
Cancer cell line of interest
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.[16]
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.[16][17] Alternatively, use a culture insert to create a more uniform gap.[18]
-
Gently wash the cells with PBS to remove detached cells and debris.[15][17]
-
Replace the medium with fresh medium containing different concentrations of Tubastatin A or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.[17]
-
Measure the width of the scratch at different points for each image and calculate the rate of wound closure.
Clonogenic Assay (Colony Formation Assay)
This assay evaluates the ability of single cancer cells to undergo unlimited division and form colonies, a measure of self-renewal and tumorigenic potential.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Treat a bulk population of cells with Tubastatin A for a specified period (e.g., 72 hours).[6]
-
After treatment, trypsinize the cells, count them, and seed a low number of viable cells (e.g., 300-500 cells) into new 6-well plates containing fresh, drug-free medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.[6]
-
Fix the colonies with 4% paraformaldehyde or methanol.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).[6]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in cancer cells.
Caption: General experimental workflow for studying this compound.
Caption: Dual inhibitory mechanism of Tubastatin A leading to cancer cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Tubastatin A potently inhibits GPX4 activity to potentiate cancer radiotherapy through boosting ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dadun.unav.edu [dadun.unav.edu]
- 7. dadun.unav.edu [dadun.unav.edu]
- 8. Tubastatin A, an inhibitor of HDAC6, enhances temozolomide‑induced apoptosis and reverses the malignant phenotype of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Synthesis of fluorinated tubastatin A derivatives with bi-, tri-, and tetracyclic cap groups: molecular docking with HDAC6 and evaluation of in vitro antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wound healing assay | Abcam [abcam.com]
- 16. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. med.virginia.edu [med.virginia.edu]
- 18. researchgate.net [researchgate.net]
Preparation of Tubastatin A TFA Stock Solution for Experimental Use
Introduction
Tubastatin A is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6) with an IC50 of 15 nM in cell-free assays.[1][2][3][4] It exhibits over 1000-fold selectivity against all other HDAC isoforms except for HDAC8, where it is approximately 57-fold more selective.[1][2][3] This specificity makes Tubastatin A a valuable tool for investigating the biological roles of HDAC6, which is involved in diverse cellular processes such as cell motility, protein degradation, and signaling. Due to its therapeutic potential in neurodegenerative diseases and cancer, precise and reproducible experimental conditions are paramount.
This application note provides a detailed protocol for the preparation, storage, and handling of Tubastatin A trifluoroacetate (TFA) salt stock solutions to ensure their stability and efficacy for in vitro and in vivo experiments.
Chemical Properties and Solubility
A summary of the key chemical and physical properties of Tubastatin A TFA is presented below. This information is crucial for accurate preparation of stock solutions.
| Property | Value | Source |
| Formal Name | N-hydroxy-4-[(1,2,3,4-tetrahydro-2- methyl-5H-pyrido[4,3-b]indol-5-yl) methyl]-benzamide, 2,2,2-trifluoroacetate | [5] |
| Molecular Formula | C₂₀H₂₁N₃O₂ • CF₃COOH | [5] |
| Formula Weight | 449.4 g/mol | [5] |
| Purity | ≥95% | [5] |
| Form | Crystalline solid | [5] |
| Storage (as solid) | -20°C | [5] |
| Stability (as solid) | ≥ 4 years | [5] |
| Solubility in DMSO | Approximately 5 mg/mL to 40 mg/mL | [2][5] |
| Solubility in DMF | Approximately 5 mg/mL | [5] |
| Solubility in Ethanol | Approximately 0.2 mg/mL | [5] |
| Aqueous Solubility | Sparingly soluble in aqueous buffers. A 1:10 solution of DMSO:PBS (pH 7.2) has a solubility of approximately 0.1 mg/mL. | [5] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for reconstituting lyophilized this compound to create a high-concentration stock solution in an organic solvent, as well as the subsequent dilution for aqueous experimental media.
Materials and Equipment
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Reconstitution of Stock Solution (10 mM in DMSO)
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the compound.
-
Calculation of Solvent Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO based on the amount of this compound in the vial.
-
Volume of DMSO (μL) = [Mass of this compound (mg) / 449.4 ( g/mol )] * 100,000
Example: For 1 mg of this compound: Volume of DMSO (μL) = (1 mg / 449.4 g/mol ) * 100,000 = 222.5 μL
-
-
Dissolution: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex gently until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. When stored properly in DMSO, the stock solution is stable for at least one month at -20°C and up to one year at -80°C.[2][6]
Preparation of Working Solutions in Aqueous Media
This compound has limited solubility in aqueous buffers.[5] Therefore, for cell-based assays, it is recommended to first dissolve the compound in DMSO and then dilute it into the aqueous buffer or cell culture medium of choice.
-
Intermediate Dilution (Optional): Depending on the final desired concentration, it may be convenient to perform an intermediate dilution of the high-concentration stock solution in DMSO.
-
Final Dilution: Further dilute the DMSO stock solution into the pre-warmed aqueous experimental medium to achieve the final working concentration. It is crucial to add the DMSO stock solution to the aqueous medium while gently mixing to ensure rapid dispersion and prevent precipitation.
-
DMSO Concentration Control: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. Ensure that an equivalent concentration of DMSO is added to vehicle control wells or animals.
-
Stability in Aqueous Solution: Aqueous solutions of this compound are not stable for long-term storage. It is strongly recommended to prepare fresh working solutions from the frozen DMSO stock for each experiment and not to store the aqueous solution for more than one day.[5]
Visualization of Protocols and Pathways
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Inhibition by Tubastatin A
Tubastatin A selectively inhibits HDAC6, leading to the hyperacetylation of its substrates, most notably α-tubulin. This has downstream effects on cellular processes such as protein trafficking and degradation (autophagy).
Caption: Tubastatin A inhibits HDAC6, leading to increased α-tubulin acetylation.
References
Application Notes and Protocols for Measuring Tubastatin A TFA Efficacy In Vitro
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Tubastatin A TFA is a highly selective and potent inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb HDAC enzyme.[1][2] Unlike other HDACs, which are primarily nuclear and regulate histone acetylation, HDAC6 is predominantly cytoplasmic and deacetylates non-histone protein substrates.[3] Its primary substrates include α-tubulin, HSP90, and cortactin, implicating it in crucial cellular processes such as cell motility, protein quality control, and signal transduction.[4] Dysregulation of HDAC6 has been linked to various pathologies, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a compelling therapeutic target.[4][5]
Tubastatin A exhibits nanomolar potency against HDAC6 with an IC50 of 15 nM in cell-free assays and demonstrates high selectivity, being over 1,000-fold more selective against all other HDAC isoforms except for HDAC8 (approximately 57-fold selectivity).[1][6] These application notes provide detailed protocols for key in vitro assays to quantify the efficacy of this compound, enabling researchers to assess its biochemical and cellular effects accurately.
Key In Vitro Efficacy Assays
The following assays are fundamental for characterizing the in vitro efficacy of this compound:
-
HDAC6 Enzymatic Assay: To determine the direct inhibitory effect of this compound on HDAC6 enzyme activity.
-
Tubulin Acetylation Assay: To measure the downstream cellular effect of HDAC6 inhibition on its primary substrate, α-tubulin.
-
Cell Viability and Proliferation Assay: To assess the impact of this compound on cancer cell growth and survival.
-
Cell Migration Assay: To evaluate the effect of this compound on the migratory capacity of cells, a key process in cancer metastasis.
HDAC6 Enzymatic Assay
This assay quantitatively measures the enzymatic activity of HDAC6 and the inhibitory potency of this compound in a cell-free system. The most common method is a fluorometric assay based on a two-step enzymatic reaction.[4]
Signaling Pathway of HDAC6 Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of fluorinated tubastatin A derivatives with bi-, tri-, and tetracyclic cap groups: molecular docking with HDAC6 and evaluation of in vitro antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Tubastatin A TFA Treatment in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubastatin A is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] Unlike other histone deacetylases, HDAC6 is primarily located in the cytoplasm and its main substrate is α-tubulin, a key component of microtubules. By inhibiting the deacetylase activity of HDAC6, Tubastatin A leads to the hyperacetylation of α-tubulin, which in turn promotes microtubule stability and enhances axonal transport.[4][5] This mechanism of action makes Tubastatin A a valuable tool for studying neuronal function and a potential therapeutic agent for neurodegenerative diseases where microtubule stability and axonal transport are compromised. The trifluoroacetate (TFA) salt of Tubastatin A is a common formulation used in research.
These application notes provide detailed protocols for the treatment of primary neuron cultures with Tubastatin A TFA, including methods for assessing its effects on neuronal viability and microtubule acetylation.
Mechanism of Action: HDAC6 Inhibition and Microtubule Stabilization
Tubastatin A selectively binds to the catalytic domain of HDAC6, preventing it from removing acetyl groups from its substrates, most notably α-tubulin at the lysine 40 (K40) residue.[5] This leads to an accumulation of acetylated α-tubulin, which is associated with more stable and flexible microtubules.[6] Enhanced microtubule stability is crucial for maintaining neuronal structure and facilitating the efficient transport of essential cargoes such as mitochondria, vesicles, and proteins along the axon.[4] In various models of neuronal injury and disease, treatment with Tubastatin A has been shown to be neuroprotective, promoting neurite outgrowth and rescuing deficits in axonal transport.[7][8][9]
Data Presentation
The following tables summarize quantitative data for Tubastatin A from various studies.
Table 1: In Vitro Efficacy and Selectivity of Tubastatin A
| Parameter | Value | Cell Type/Assay Condition | Reference |
| HDAC6 IC50 | 15 nM | Cell-free assay | [1][2][3] |
| HDAC8 IC50 | 854 nM | Cell-free assay | [3] |
| Selectivity | >1000-fold vs. other HDACs (except HDAC8) | Cell-free assays | [1][2][3] |
| α-tubulin hyperacetylation | Effective at 2.5 µM | Neuron cultures | [2] |
| Neuroprotection (vs. HCA) | Starts at 5 µM, near complete at 10 µM | Primary cortical neurons | [3] |
Table 2: Recommended Treatment Conditions for Primary Neurons
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 µM | Optimal concentration should be determined empirically for each neuronal type and experimental model. |
| Treatment Duration | 24 - 48 hours | Duration may vary depending on the specific endpoint being measured. |
| Solvent | DMSO | Prepare a concentrated stock solution (e.g., 10 mM) in DMSO and dilute to the final concentration in culture medium. |
Experimental Protocols
The following protocols provide a general framework for treating primary neuron cultures with this compound and assessing its effects.
Protocol 1: Primary Cortical Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary cortical neurons from embryonic rodents.[7][10][11][12]
Materials:
-
Timed-pregnant rat (E18) or mouse (E15-E16)
-
Dissection tools (sterile)
-
Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin (0.25%)
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Tissue Dissection:
-
Euthanize the pregnant animal according to approved institutional protocols.
-
Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold HBSS.
-
Remove the embryos and dissect the cerebral cortices in a fresh dish of ice-cold HBSS.
-
Carefully remove the meninges.
-
-
Cell Dissociation:
-
Mince the cortical tissue into small pieces.
-
Transfer the tissue to a conical tube and incubate with 0.25% trypsin and DNase I at 37°C for 15-20 minutes.
-
Stop the trypsinization by adding an equal volume of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
-
Cell Plating:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in supplemented Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto Poly-D-lysine/Poly-L-ornithine coated plates or coverslips at a desired density (e.g., 1.5 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
Change half of the medium every 2-3 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
-
Protocol 2: this compound Treatment
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Primary neuron cultures (from Protocol 1)
-
Supplemented Neurobasal medium
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in DMSO to prepare a 10 mM stock solution.[5] For example, dissolve 4.49 mg of this compound (MW: 449.42 g/mol ) in 1 mL of DMSO.
-
Aliquot the stock solution and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution and Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a working solution by diluting the stock solution in pre-warmed supplemented Neurobasal medium to the desired final concentration (e.g., 1 µM, 5 µM, 10 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Remove half of the medium from the primary neuron cultures and replace it with the medium containing the appropriate concentration of this compound.
-
For control wells, add medium containing the same final concentration of DMSO.
-
Return the cultures to the incubator for the desired treatment duration (e.g., 24 or 48 hours).
-
Protocol 3: Assessment of Neuroprotection using MTT Assay
This assay measures cell viability by assessing the metabolic activity of mitochondria.[13][14][15]
Materials:
-
Treated primary neuron cultures in a 96-well plate
-
Neurotoxin of choice (e.g., Homocysteic acid (HCA), glutamate, or hydrogen peroxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Induce Neurotoxicity:
-
After pre-treating the neurons with this compound for a specified duration (e.g., 2 hours), introduce the neurotoxin to the culture medium at a pre-determined toxic concentration.
-
Incubate for the desired duration to induce cell death (e.g., 24 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 4: Immunocytochemistry for Acetylated α-Tubulin
This protocol allows for the visualization of changes in microtubule acetylation within individual neurons.[4][6][16][17]
Materials:
-
Treated primary neuron cultures on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: mouse anti-acetylated α-tubulin (e.g., clone 6-11B-1)
-
Secondary antibody: fluorescently-labeled anti-mouse IgG
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation and Permeabilization:
-
Gently wash the coverslips with warm PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against acetylated α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope. Analyze the intensity and distribution of the acetylated α-tubulin signal.
-
Protocol 5: Western Blot for HDAC6 and Acetylated α-Tubulin
This method provides a quantitative assessment of the levels of total and acetylated α-tubulin, as well as HDAC6 protein.[1][18][19][20]
Materials:
-
Treated primary neuron cultures
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: mouse anti-acetylated α-tubulin, rabbit anti-α-tubulin, rabbit anti-HDAC6, and mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated α-tubulin to total α-tubulin and the levels of HDAC6 to the loading control.
-
References
- 1. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. apexbt.com [apexbt.com]
- 6. Acetylated α-Tubulin and α-Synuclein: Physiological Interplay and Contribution to α-Synuclein Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 8. Primary Culture of Cortical Neurons [en.bio-protocol.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 11. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 12. Primary Culture of Cortical Neurons [bio-protocol.org]
- 13. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Acetylation of alpha-tubulin in cultured neurons and the induction of alpha-tubulin acetylation in PC12 cells by treatment with nerve growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Assessing the Blood-Brain Barrier Permeability of Tubastatin A TFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to assessing the blood-brain barrier (BBB) permeability of Tubastatin A TFA, a potent and selective inhibitor of histone deacetylase 6 (HDAC6). Due to its therapeutic potential in various central nervous system (CNS) disorders, understanding its ability to penetrate the BBB is critical for preclinical and clinical development.
Introduction
Tubastatin A is a second-generation selective HDAC6 inhibitor with a nanomolar potency (IC50 = 15 nM) and high selectivity over other HDAC isoforms.[1] Its mechanism of action involves the inhibition of HDAC6, which leads to the hyperacetylation of α-tubulin, a key component of microtubules.[1][2] This modulation of microtubule stability has shown neuroprotective effects in various models of CNS diseases, including stroke, Alzheimer's disease, and Parkinson's disease.[2][3]
Despite its promise, Tubastatin A exhibits limited intrinsic BBB permeability.[2] However, its demonstrated efficacy in animal models of neurological disorders suggests that sufficient brain concentrations can be achieved, potentially due to BBB disruption in pathological states.[2] Therefore, a thorough assessment of its BBB permeability under both physiological and pathological conditions is essential.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters related to the BBB permeability of Tubastatin A.
| Parameter | Value | Species | Administration Route | Source |
| AUCbrain/AUCplasma Ratio | 0.18 | Mouse | Not Specified | [4] |
| Brain/Plasma (B/P) Ratio | 0.15 | Not Specified | Not Specified | [2] |
| Brain Uptake | <100 ng/g | Mouse | Intraperitoneal (IP) | [2] |
| Plasma Half-life (t1/2) | < 1 hour | Mouse | Intravenous (IV) | [2] |
| Oral Bioavailability | ~6% | Mouse | Per Os (PO) | [2] |
Experimental Protocols
A multi-tiered approach involving in vitro, in vivo, and analytical methods is recommended for a comprehensive assessment of this compound's BBB permeability.
In Vitro BBB Models
In vitro models provide a high-throughput and cost-effective method for initial screening of BBB permeability.
Protocol 1: Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, can differentiate into a monolayer of polarized epithelial cells with tight junctions, mimicking the BBB.[5][6]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
96-well acceptor plates
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (in DMSO)
-
Control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[6]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Values should be >200 Ω·cm².[6]
-
Permeability Experiment (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound solution (e.g., 10 µM in HBSS) to the apical (A) side.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).[6]
-
-
Permeability Experiment (Basolateral to Apical - B-A): Perform the experiment in the reverse direction to assess active efflux.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 suggests active efflux.
-
Protocol 2: Human Brain Microvascular Endothelial Cell (HBMEC) Model
HBMECs provide a more physiologically relevant model of the human BBB.[7] Co-culture with astrocytes can further enhance the barrier properties.[7]
Procedure:
-
Culture HBMECs on Transwell® inserts, optionally in co-culture with astrocytes on the basolateral side.[7]
-
Follow the same experimental procedure as the Caco-2 assay to determine the Papp value and efflux ratio.
In Vivo Assessment
In vivo studies in animal models are crucial to confirm the findings from in vitro assays and to understand the BBB penetration in a physiological context.
Protocol 3: Brain-to-Plasma Concentration Ratio (Kp) Determination
This method provides a measure of the extent of brain penetration at a specific time point or over time.[8]
Materials:
-
Rodents (e.g., CD1 mice or Wistar rats)
-
This compound formulation for injection (e.g., in 5% DMSO and 10% HP-β-CD in saline)[2]
-
Blood collection supplies (e.g., heparinized tubes)
-
Brain homogenization equipment
-
LC-MS/MS system
Procedure:
-
Compound Administration: Administer this compound to the animals via the desired route (intraperitoneal injection is preferred due to low oral bioavailability).[2] Doses of 25 mg/kg or 40 mg/kg have been used in previous studies.[4][9]
-
Sample Collection: At predetermined time points (e.g., 8 and 60 minutes post-dose), collect blood samples and immediately perfuse the brain with saline to remove intravascular blood.[2][8]
-
Sample Processing:
-
Centrifuge the blood to obtain plasma.
-
Homogenize the brain tissue.
-
-
Sample Analysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.[10]
-
Data Analysis:
-
Calculate the Kp value: Kp = Cbrain / Cplasma, where Cbrain is the concentration in the brain and Cplasma is the concentration in the plasma.
-
To account for plasma protein binding, the unbound brain-to-plasma ratio (Kp,uu) can be calculated: Kp,uu = (Cbrain,u) / (Cplasma,u). This requires determining the unbound fraction in both brain and plasma using methods like equilibrium dialysis.[11]
-
Protocol 4: In Vivo Microdialysis
Microdialysis allows for the continuous sampling of the unbound drug concentration in the brain interstitial fluid (ISF), providing a dynamic measure of BBB penetration.[8]
Procedure:
-
Surgically implant a microdialysis probe into the brain region of interest in an anesthetized animal.
-
Administer this compound.
-
Continuously perfuse the probe with a physiological buffer and collect the dialysate at regular intervals.[8]
-
Analyze the concentration of this compound in the dialysate, which represents the unbound concentration in the brain ISF.[8]
-
Simultaneously collect blood samples to determine the unbound plasma concentration.
-
Calculate the ratio of unbound brain concentration to unbound plasma concentration over time.
Analytical Method
Accurate quantification of this compound in biological matrices is critical for reliable BBB permeability assessment.
Protocol 5: LC-MS/MS Quantification of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole tandem mass spectrometer (MS/MS).
Procedure:
-
Sample Preparation:
-
Chromatographic Separation: Use a C8 or C18 reversed-phase column with a suitable mobile phase gradient (e.g., acetonitrile and water with formic acid).[10]
-
Mass Spectrometric Detection:
-
Use positive electrospray ionization (ESI+).
-
Optimize the multiple reaction monitoring (MRM) transitions for Tubastatin A and an appropriate internal standard.[10]
-
-
Method Validation: Validate the method for linearity, accuracy, precision, selectivity, and recovery according to regulatory guidelines.
Visualization of Key Pathways and Workflows
Signaling Pathway of Tubastatin A in Neuroprotection
Caption: Tubastatin A's neuroprotective signaling pathway.
Experimental Workflow for In Vivo BBB Permeability Assessment
Caption: Workflow for in vivo brain-to-plasma ratio determination.
Logical Relationship for Data Interpretation
Caption: Key parameters for interpreting BBB permeability data.
References
- 1. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 2. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Tubastatin A, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Status of In Vitro Models of the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A rapid analytical method for the quantification of paclitaxel in rat plasma and brain tissue by high-performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of plasma and brain unbound fractions to assess the extent of brain distribution of 34 drugs: comparison of unbound concentration ratios to in vivo p-glycoprotein efflux ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Tubastatin A TFA solubility issues in vitro.
Welcome to the technical support center for Tubastatin A TFA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this compound, with a specific focus on solubility issues.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when working with this compound in a question-and-answer format.
Question 1: My this compound is not dissolving properly in DMSO. What should I do?
Answer:
Several factors can affect the solubility of this compound in DMSO. Here are some troubleshooting steps:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound.[1][2] Always use fresh, high-quality, anhydrous DMSO.
-
Gentle Warming: Gently warm the solution in a 37°C or 50°C water bath for a few minutes.[3][4] This can help increase the solubility.
-
Sonication: Use an ultrasonic bath to aid in dissolution.[4][5] A short period of sonication can break up clumps and enhance solubility.
-
Check Concentration: Ensure you are not exceeding the maximum solubility of this compound in DMSO. While solubility can vary slightly between batches, it is generally reported to be around 40 mg/mL (89.0 mM).[1] For Tubastatin A HCl, a similar compound, solubility in DMSO has been reported as high as 100 mg/mL with warming and ultrasonication.[3]
Question 2: I've prepared a stock solution in DMSO, but a precipitate formed after adding it to my aqueous cell culture medium. How can I prevent this?
Answer:
Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds like this compound. Here’s how to address it:
-
Lower Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your culture medium. The compound may be precipitating because its concentration exceeds its solubility limit in the aqueous environment.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise dilution. First, dilute the DMSO stock in a small volume of media, vortexing gently, and then add this intermediate dilution to the final volume.
-
Increase Serum Concentration (if applicable): If your cell culture medium is supplemented with serum, increasing the serum concentration can sometimes help to keep hydrophobic compounds in solution.
-
Use a Carrier Protein: The addition of a carrier protein like bovine serum albumin (BSA) to the assay buffer has been shown to help maintain the solubility of Tubastatin A.[2]
-
Consider Alternative Formulations for In Vitro Assays: For specific assays, a co-solvent system might be necessary. A formulation involving PEG300 and Tween-80 has been described for in vivo use and could be adapted for some in vitro applications, though careful validation would be required to ensure no cellular toxicity from the solvents.[2][3]
Question 3: Can I dissolve this compound directly in water or ethanol?
Answer:
-
Ethanol: this compound is reported to be insoluble in ethanol.[1]
-
Water: While it has some solubility in water (approximately 5 mg/mL), it is significantly less soluble than in DMSO.[1] Dissolving it directly in water for a high-concentration stock is not recommended. For some applications requiring an aqueous solution, a formulation with a co-solvent like DMSO followed by dilution in saline or a buffer containing solubilizing agents like SBE-β-CD might be an option.[5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1][2]
Q2: How should I store my this compound stock solution?
A2: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][2]
Q3: What is the mechanism of action of Tubastatin A?
A3: Tubastatin A is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), with an IC50 of 15 nM in a cell-free assay.[1][6][7] It is over 1000-fold more selective for HDAC6 than for most other HDAC isoforms, with the exception of HDAC8, for which it has approximately 57-fold selectivity.[1][5] By inhibiting HDAC6, Tubastatin A leads to the hyperacetylation of its substrates, most notably α-tubulin.[2][8] Some studies suggest it may also have off-target effects on other HDACs (like HDAC10) and some sirtuins.[9][10]
Q4: Are there any known signaling pathways affected by Tubastatin A?
A4: Yes, Tubastatin A has been shown to impact several signaling pathways. For instance, it has been reported to ameliorate pulmonary fibrosis by targeting the TGFβ-PI3K-Akt pathway.[11] It can also activate ERK and Akt/GSK-3β signaling pathways.[12]
Q5: What are the potential effects of the trifluoroacetate (TFA) salt on my experiments?
A5: Trifluoroacetate is often used as a counterion for synthetic peptides and small molecules.[13] At high concentrations, TFA can potentially alter the pH of your medium or have other off-target effects. It is always good practice to include a vehicle control (DMSO with TFA, if available, or just DMSO) in your experiments to account for any effects of the solvent and counterion.
Data Presentation
Table 1: Solubility of Tubastatin A and its Salts in Various Solvents
| Compound | Solvent | Solubility | Concentration (mM) | Notes |
| This compound | DMSO | 40 mg/mL | 89.0 mM | Use fresh, anhydrous DMSO.[1] |
| This compound | Water | 5 mg/mL | - | |
| This compound | Ethanol | Insoluble | - | [1] |
| Tubastatin A | DMSO | 2 mg/mL | - | [7] |
| Tubastatin A | DMF | 1 mg/mL | - | [7] |
| Tubastatin A HCl | DMSO | up to 100 mg/mL | 268.91 mM | Requires warming and ultrasonication.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 449.42 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.49 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution in 10 mL of medium:
-
Add 10 µL of the 10 mM stock solution to 990 µL of medium to make a 100 µM intermediate solution.
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of medium to achieve the final 10 µM concentration.
-
-
Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.
-
Add the final working solution to your cell culture plates.
-
Remember to include a vehicle control (DMSO at the same final concentration) in your experimental setup.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tubastatin ameliorates pulmonary fibrosis by targeting the TGFβ-PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tubastatin A, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
Technical Support Center: Optimizing Tubastatin A TFA for HDAC6 Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tubastatin A TFA to achieve maximal HDAC6 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Tubastatin A in cell culture experiments?
A1: The optimal concentration of Tubastatin A is cell-type dependent. However, a good starting point for most cell lines is between 1 µM and 10 µM. For instance, in MCF-7 breast cancer cells, Tubastatin A inhibits cell proliferation with an IC50 of 15 µM, while hyperacetylation of α-tubulin can be observed at concentrations as low as 2.5 µM.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO at concentrations greater than 10 mM.[1] For cell culture experiments, prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C for several months.[1] For animal experiments, a common solvent is a mixture of 10% DMSO, 10% PEG400, and 80% (40% hydroxypropyl-beta-cyclodextrin).[1][3] It is advisable to prepare fresh working solutions from the stock for each experiment to ensure compound integrity.
Q3: What is the selectivity profile of Tubastatin A?
A3: Tubastatin A is a highly selective inhibitor of HDAC6, with an in vitro IC50 value of 15 nM.[1][3][4][5] It exhibits over 1,000-fold selectivity against most other HDAC isoforms, with the exception of HDAC8, against which it is approximately 57 to 57-fold less selective.[4][5][6]
Q4: How can I confirm that Tubastatin A is effectively inhibiting HDAC6 in my cells?
A4: The most common method to confirm HDAC6 inhibition is to measure the acetylation level of its primary cytoplasmic substrate, α-tubulin.[7] An increase in acetylated α-tubulin, detectable by western blotting, is a reliable indicator of HDAC6 inhibition. This effect has been observed at concentrations as low as 2.5 µM in primary cortical neuron cultures.
Q5: What are some known downstream effects of HDAC6 inhibition by Tubastatin A?
A5: Inhibition of HDAC6 by Tubastatin A leads to several downstream effects, including:
-
Microtubule stabilization: Through the hyperacetylation of α-tubulin.[2]
-
Modulation of HSP90 chaperone function: Affecting the stability of oncogenic client proteins.[1][2]
-
Inhibition of cell proliferation: As seen in various cancer cell lines.[1]
-
Anti-inflammatory effects: By inhibiting the production of inflammatory cytokines like TNF-α and IL-6.[1][8]
-
Regulation of autophagy and apoptosis. [9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low HDAC6 inhibition observed (no increase in acetylated α-tubulin). | Suboptimal concentration of Tubastatin A. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM) to determine the EC50 for α-tubulin acetylation in your specific cell line. |
| Compound degradation. | Ensure proper storage of the Tubastatin A stock solution (-20°C) and prepare fresh working dilutions for each experiment. Avoid repeated freeze-thaw cycles. | |
| Incorrect experimental timeline. | Optimize the incubation time. An increase in acetylated α-tubulin can often be detected within 4 to 24 hours of treatment. | |
| High cell toxicity or off-target effects observed. | Concentration of Tubastatin A is too high. | Lower the concentration of Tubastatin A. While it is highly selective for HDAC6, very high concentrations may lead to off-target effects. Refer to the dose-response curve to find a concentration that maximizes HDAC6 inhibition while minimizing toxicity. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell density, passage number, and growth conditions for all experiments. |
| Inaccurate pipetting of the inhibitor. | Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations of Tubastatin A. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for Tubastatin A
| Target | IC50 (nM) | Notes |
| HDAC6 | 15 | Potent and selective inhibition.[1][3][4][5] |
| HDAC8 | ~855 | Approximately 57-fold less potent than against HDAC6.[10] |
| Other HDACs (Class I) | >10,000 | Highly selective against Class I HDACs.[10] |
Table 2: Effective Concentrations of Tubastatin A in Cellular Assays
| Cell Line/System | Assay | Effective Concentration | Reference |
| Primary Cortical Neurons | α-tubulin hyperacetylation | 2.5 µM | |
| Primary Cortical Neurons | Neuroprotection | 5-10 µM | [4] |
| MCF-7 (Human Breast Cancer) | Inhibition of cell proliferation (IC50) | 15 µM | [1] |
| THP-1 (Human Macrophages) | Inhibition of TNF-α secretion (IC50) | 212 nM | [1] |
| THP-1 (Human Macrophages) | Inhibition of IL-6 secretion (IC50) | 712 nM | [1] |
| Raw 264.7 (Murine Macrophages) | Inhibition of nitric oxide secretion (IC50) | 4.2 µM | [1] |
Experimental Protocols
1. Protocol for Determining the Optimal Concentration of Tubastatin A for HDAC6 Inhibition in Cell Culture
This protocol outlines a method to determine the effective concentration of Tubastatin A by measuring the acetylation of α-tubulin via Western Blot.
-
Cell Seeding: Plate your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Tubastatin A Treatment: The following day, treat the cells with a range of Tubastatin A concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10, and 20 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Incubate the membrane with a primary antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.
-
-
Data Analysis: Quantify the band intensities for acetylated α-tubulin and the loading control. Normalize the acetylated α-tubulin signal to the loading control to determine the fold change relative to the vehicle control.
Visualizations
Caption: HDAC6 signaling pathway and the inhibitory action of Tubastatin A.
Caption: Experimental workflow for optimizing Tubastatin A concentration.
References
- 1. apexbt.com [apexbt.com]
- 2. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 3. Tubastatin A | CAS:1252003-15-8 | HDAC6 inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
Why is my Tubastatin A TFA not increasing tubulin acetylation?
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers using Tubastatin A TFA who are not observing the expected increase in tubulin acetylation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
Tubastatin A is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] HDAC6 is a unique, primarily cytoplasmic enzyme responsible for removing acetyl groups from non-histone proteins, with α-tubulin being one of its major substrates.[3][4] By inhibiting HDAC6, Tubastatin A prevents the deacetylation of α-tubulin, leading to an accumulation of acetylated α-tubulin.[5][6] This modification is associated with increased microtubule stability.[7]
Caption: Mechanism of Tubastatin A action on tubulin acetylation.
Q2: I'm not seeing an increase in tubulin acetylation. What are the most common causes?
Failure to observe an increase in tubulin acetylation can typically be traced to one of three areas:
-
Compound Integrity: The this compound may be degraded or improperly prepared.
-
Experimental Design: The concentration, incubation time, or cell model may not be optimal.
-
Detection Method: The Western blot protocol, particularly the cell lysis step, may be causing post-extraction artifacts that mask the effect.
This guide will walk you through troubleshooting each of these areas.
Q3: What are the recommended working concentrations and incubation times?
The effective concentration of Tubastatin A can vary significantly depending on the cell line and experimental goals. While its cell-free IC₅₀ is very low, higher concentrations are typically required in cellular assays to achieve a robust biological response.
Table 1: Tubastatin A Potency & Selectivity
| Target | IC₅₀ (Cell-Free Assay) | Selectivity vs. Other HDACs |
|---|---|---|
| HDAC6 | 15 nM | >1000-fold (except HDAC8)[8][9] |
| HDAC8 | 0.9 µM (900 nM) | ~57-fold vs. HDAC6[8][10] |
| Other HDACs | > 16 µM | >1000-fold[10] |
Table 2: Recommended Working Concentrations of Tubastatin A in Cell Culture
| Cell Line | Effective Concentration | Observation | Reference |
|---|---|---|---|
| Primary Cortical Neurons | 2.5 µM | Induces α-tubulin hyperacetylation | [10] |
| N2a (Neuroblastoma) | 0.145 µM (EC₅₀) | Increased acetylated α-tubulin | [4] |
| MCF-7 (Breast Cancer) | 5 - 30 µM | Dose-dependent increase in acetylated tubulin | [7][11] |
| NRK-52E (Kidney Epithelial) | Dose-dependent | Increased acetylated α-tubulin | [1][2] |
| Human Skin Fibroblasts | 1 - 10 µM | Inhibited cell proliferation and movement |[12] |
-
Recommendation: Start with a dose-response experiment ranging from 1 µM to 10 µM. Incubation times can range from a few hours to 48 hours, with 16-24 hours being a common starting point.[11][13]
Q4: How should I properly store and handle my this compound?
Proper storage is critical to maintaining the compound's activity.[14]
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Special Instructions |
|---|---|---|---|
| Powder | -20°C | ≥ 3 years | Protect from moisture.[9][10] |
| Stock Solution (in DMSO) | -80°C | ~1 year | Aliquot to avoid repeated freeze-thaw cycles.[9] |
| Stock Solution (in DMSO) | -20°C | ~1 month | Use for shorter-term storage.[9] |
| Working Solutions | (Prepared Fresh) | Same day | It is not recommended to store dilute, aqueous working solutions.[2][11] |
-
Solubility Tip: this compound is soluble in DMSO (e.g., up to 40 mg/mL).[9] If you experience solubility issues, gently warm the tube to 37°C or use an ultrasonic bath.[11] Use fresh, high-quality DMSO, as absorbed moisture can reduce solubility.[9]
Troubleshooting Guide
If you are not observing the expected results, follow this systematic troubleshooting workflow.
Caption: A logical workflow for troubleshooting experimental issues.
Step 1: Is my this compound active and correctly prepared?
-
Storage: Confirm that your compound has been stored according to the recommendations in Table 3. Degradation is a common issue with inhibitors.[14] If in doubt, use a fresh vial or lot.
-
Solubility: Ensure the compound is fully dissolved in DMSO before preparing your working dilutions. Precipitated inhibitor will lead to inaccurate final concentrations.
-
Preparation: Always prepare working solutions fresh from a frozen stock on the day of the experiment. Do not store dilute aqueous solutions.[2]
Step 2: Are my experimental parameters optimal?
-
Concentration: Your cell line may require a higher concentration than what is reported for other lines. Perform a dose-response curve (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM) to determine the optimal concentration for inducing tubulin acetylation in your specific model.
-
Incubation Time: Acetylation is a dynamic process. The effect of HDAC6 inhibition should be detectable within hours. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the peak response time.
-
Cellular Context:
-
HDAC6 Expression: Does your cell line express sufficient levels of HDAC6? Low target expression could lead to a minimal observable effect.
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect their response to treatment.
-
Step 3: Is my Western blot protocol suitable for detecting acetylation?
This is one of the most critical and often overlooked areas. Post-translational modifications like acetylation can be rapidly reversed by enzymes present in the cell lysate if not properly handled.
-
Lysis Buffer Composition: This is critical. Your cell lysis buffer must contain a cocktail of HDAC inhibitors to preserve the acetylation state of proteins after cell lysis.[15] Failure to do so can allow active deacetylases to remove the acetyl groups from tubulin before you can analyze the sample, completely masking the effect of your Tubastatin A treatment.
-
Action: Supplement your lysis buffer with broad-spectrum HDAC inhibitors like Trichostatin A (TSA) and Sodium Butyrate (NaB) immediately before use.[15]
-
-
Antibody Selection: Use a well-validated primary antibody specific for acetylated α-tubulin at Lysine 40 (Ac-α-Tubulin K40).[13][16]
-
Loading Control: Always probe for total α-tubulin on the same blot.[17] This ensures that any observed changes are due to a shift in the acetylation state and not a change in the total amount of tubulin protein. The final data should be presented as the ratio of acetylated-tubulin to total-tubulin.
-
Positive Control: If possible, treat a parallel sample with a broad-spectrum HDAC inhibitor like Trichostatin A (TSA) as a positive control for inducing tubulin acetylation.[13] This will confirm that your detection system is working correctly.
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution: Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Stock Solution: Add the appropriate volume of high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Vortex thoroughly until fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store immediately at -80°C for long-term stability.[9]
-
Working Solution: On the day of the experiment, thaw one aliquot of the DMSO stock. Prepare the final working concentrations by diluting the stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to your cells (typically ≤ 0.1%).
Protocol 2: Western Blotting for Acetylated α-Tubulin Detection
This protocol highlights the critical steps for preserving and detecting protein acetylation.
Caption: Key steps for successful Western blot analysis of tubulin acetylation.
-
Cell Treatment: Plate and treat cells with this compound and controls as designed.
-
Cell Harvest and Lysis (Critical Step):
-
Wash cells once with ice-cold PBS.
-
Prepare your lysis buffer (e.g., RIPA buffer) supplemented with a standard protease and phosphatase inhibitor cocktail.
-
Immediately before use, add a fresh cocktail of HDAC inhibitors to the lysis buffer. A common combination is 5 µM Trichostatin A (TSA) and 10 mM Sodium Butyrate (NaB).[15]
-
Add the complete, ice-cold lysis buffer to the cells, scrape, and incubate on ice.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[17]
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil.
-
Load equal amounts of total protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[17]
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature using a suitable blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST). BSA is often preferred for post-translational modification antibodies to reduce background.[15]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer. It is best practice to incubate overnight at 4°C.
-
Blot 1 (or Stripped Blot): Anti-acetyl-α-Tubulin (Lys40) antibody.
-
Blot 2 (or Stripped Blot): Anti-α-Tubulin antibody (for loading control).
-
-
Washing and Secondary Antibody: Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities using densitometry. Calculate the ratio of the acetylated-tubulin signal to the total-tubulin signal for each sample. Compare the ratios across different treatment conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are HDAC6 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 6. Tubastatin A, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. Acetyl-alpha-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Acetyl-Tubulin (Lys40) antibody (66200-1-Ig) | Proteintech [ptglab.com]
- 17. benchchem.com [benchchem.com]
Off-target effects of Tubastatin A TFA at high concentrations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Tubastatin A TFA, particularly when used at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: At what concentration does this compound begin to show off-target effects?
While Tubastatin A is a highly selective inhibitor of HDAC6, off-target effects can be observed at higher concentrations. For instance, slight induction of histone hyperacetylation, which suggests inhibition of class I HDACs, has been observed at concentrations of 10 µM.[1][2] It is crucial to carefully titrate the concentration of Tubastatin A to minimize off-target effects while achieving the desired inhibition of HDAC6.
Q2: What are the known off-target enzymes for this compound?
The primary off-targets for Tubastatin A are other histone deacetylase (HDAC) isoforms. While it is over 1000-fold selective against most HDACs, its selectivity is lower for HDAC8 (approximately 57-fold) and it has also been shown to inhibit HDAC10.[1][3][4][5][6] Some studies have also identified metallo-β-lactamase domain-containing protein 2 (MBLAC2) and certain sirtuins (Sirt2, 5, 6, and 7) as potential off-targets, particularly in specific cellular contexts like mouse oocytes.[3][4][6]
Q3: My cells are showing increased histone acetylation after treatment with Tubastatin A. Is this expected?
Increased histone acetylation is not the intended on-target effect of the HDAC6-selective inhibitor Tubastatin A, which primarily targets the cytoplasmic protein α-tubulin. Observation of histone hyperacetylation suggests that the concentration of Tubastatin A being used is high enough to inhibit class I HDACs.[1][2] This off-target effect has been noted at concentrations around 10 µM.[1][2] To confirm that the observed phenotype is due to HDAC6 inhibition, it is recommended to use a lower concentration of Tubastatin A or a structurally different HDAC6 inhibitor as a control.
Q4: I am observing cellular effects that are inconsistent with HDAC6 inhibition alone. What could be the cause?
If you are observing unexpected cellular phenotypes, it is important to consider the possibility of off-target effects, especially if using high concentrations of Tubastatin A. These effects could stem from the inhibition of other HDAC isoforms like HDAC8 or HDAC10, or other proteins such as MBLAC2.[4][6][7][8] In some cell types, Tubastatin A has been shown to affect the expression of other HDACs and sirtuins, leading to broader cellular changes.[3] It is also important to note that some studies suggest that at high concentrations, the anti-cancer effects of selective HDAC6 inhibitors may be due to co-inhibition of other HDAC enzymes.
Q5: How can I confirm that the effects I am seeing are specific to HDAC6 inhibition?
To validate the specificity of your observations, consider the following experimental controls:
-
Dose-response curve: Perform a dose-response experiment to identify the lowest effective concentration of Tubastatin A that induces α-tubulin acetylation without causing histone hyperacetylation.
-
Use a structurally different HDAC6 inhibitor: Comparing the effects of Tubastatin A with another selective HDAC6 inhibitor can help confirm that the observed phenotype is due to on-target inhibition.
-
HDAC6 Knockdown/Knockout: The most definitive control is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate HDAC6 expression. If the phenotype observed with Tubastatin A is recapitulated in HDAC6-deficient cells, it strongly supports on-target activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased histone acetylation observed in Western blot. | The concentration of Tubastatin A is too high, leading to inhibition of Class I HDACs. | Perform a dose-response experiment to determine the optimal concentration that selectively inhibits HDAC6 (as measured by α-tubulin acetylation) without affecting histone acetylation. Consider using concentrations below 10 µM.[1][2] |
| Unexpected changes in gene expression. | Off-target inhibition of other HDACs or sirtuins may be altering the epigenetic landscape. | Analyze the expression of known off-target genes. Use a lower concentration of Tubastatin A. Confirm findings with a more specific method like HDAC6 knockdown.[3] |
| Cell toxicity or reduced viability at concentrations intended for HDAC6 inhibition. | Off-target effects on other essential cellular proteins or pathways. | Re-evaluate the IC50 for your specific cell line. While Tubastatin A is generally not considered toxic at effective concentrations, off-target effects at higher doses could lead to cytotoxicity.[2] |
| Discrepancy between results with Tubastatin A and HDAC6 knockout/knockdown. | Tubastatin A may have off-target effects that are independent of HDAC6. | Investigate potential off-targets like HDAC8, HDAC10, or MBLAC2.[4][6][7][8] Consider that some reported effects of Tubastatin A may be context- or cell-type specific. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Tubastatin A Against HDAC Isoforms
| Target | IC50 (nM) | Selectivity vs. HDAC1 | Selectivity vs. HDAC8 | Reference |
| HDAC6 | 15 | >1000-fold | 57-fold | [3][4][5][6] |
| HDAC1 | >15,000 | - | - | [1] |
| HDAC8 | ~855 | - | - | [1][3] |
| HDAC10 | Potent Inhibition | - | - | [4][6][8][9] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Determination of On-Target vs. Off-Target Activity by Western Blot
This protocol allows for the simultaneous assessment of HDAC6 inhibition (via acetylated α-tubulin) and potential off-target Class I HDAC inhibition (via acetylated histones).
1. Cell Culture and Treatment:
- Plate cells at a desired density and allow them to adhere overnight.
- Treat cells with a range of Tubastatin A concentrations (e.g., 0.1, 1, 2.5, 5, 10, 20 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Protein Extraction:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and HDAC inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies for acetylated α-tubulin, total α-tubulin, acetylated Histone H3, and total Histone H3 overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an ECL substrate.
4. Data Analysis:
- Quantify band intensities using densitometry software.
- Normalize the acetylated protein levels to the total protein levels.
- Compare the dose-dependent increase in acetylated α-tubulin to that of acetylated histones to determine the selectivity window.
Protocol 2: In Vitro HDAC Inhibition Assay (Fluorogenic)
This biochemical assay measures the direct inhibitory effect of Tubastatin A on purified HDAC enzymes.
1. Reagent Preparation:
- Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
- Prepare serial dilutions of Tubastatin A in DMSO and then in assay buffer.
- Dilute recombinant human HDAC enzymes (e.g., HDAC1, HDAC6, HDAC8) to the desired concentration in assay buffer.
- Prepare a working solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
2. Assay Procedure:
- In a 96-well black microplate, add the diluted Tubastatin A solutions.
- Add the diluted HDAC enzyme to each well (except for negative controls).
- Add the developer solution.
- Initiate the reaction by adding the fluorogenic substrate.
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
3. Data Analysis:
- Measure the fluorescence using a microplate reader (e.g., Ex/Em = 360/460 nm).
- Calculate the percent inhibition for each concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: HDAC6 signaling pathway and the inhibitory action of Tubastatin A.
Caption: Workflow for evaluating on-target vs. off-target effects of Tubastatin A.
References
- 1. Rational Design and Simple Chemistry Yield a Superior, Neuroprotective HDAC6 Inhibitor, Tubastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes | Aging [aging-us.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off‐target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Tubastatin A TFA.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of Tubastatin A TFA. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound for long-term use?
For long-term stability, this compound should be stored as a crystalline solid at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1]
Q2: How do I reconstitute this compound?
This compound is soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide (DMF).[1] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution can be prepared in DMSO.[2] When preparing the stock solution, it is recommended to purge the solvent with an inert gas.[1]
Q3: What is the solubility of this compound in different solvents?
The solubility of this compound varies depending on the solvent. The approximate solubilities are:
It is sparingly soluble in aqueous buffers.[1] To achieve a working concentration in aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[1] A 1:10 solution of DMSO:PBS (pH 7.2) can yield a solubility of approximately 0.1 mg/mL.[1]
Q4: Can I store this compound in solution?
Aqueous solutions of this compound are not recommended for storage for more than one day.[1] For stock solutions prepared in organic solvents like DMSO, it is best to aliquot them into single-use volumes and store them at -80°C for up to one year, or at -20°C for up to one month, to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of DMSO in the medium is too high, or the solubility limit of this compound in the aqueous medium has been exceeded. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.1%) to avoid solvent toxicity. Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution into the medium. It is also advisable to add the this compound stock solution to the medium while vortexing to ensure rapid and even dispersion. |
| Inconsistent or no effect on α-tubulin acetylation. | 1. Compound degradation: Improper storage of the compound or stock solutions. 2. Insufficient concentration: The concentration of this compound used is too low to inhibit HDAC6 effectively in your specific cell line or experimental system. 3. Cellular context: The cell line used may have low HDAC6 expression or activity. | 1. Ensure this compound solid is stored at -20°C and stock solutions are aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A concentration of 2.5 μM has been shown to induce hyperacetylation of α-tubulin. 3. Verify the expression and activity of HDAC6 in your cell line using techniques like Western blotting or an HDAC6 activity assay. |
| Observed off-target effects. | At higher concentrations, the selectivity of Tubastatin A for HDAC6 may decrease, leading to inhibition of other HDAC isoforms, such as HDAC8 and HDAC10.[4][5] | Use the lowest effective concentration of this compound determined from a dose-response study. Consider using a negative control compound with a similar chemical structure but no HDAC6 inhibitory activity to confirm that the observed effects are due to HDAC6 inhibition. |
| Cell toxicity or death. | 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 2. On-target toxicity: Inhibition of HDAC6 can induce apoptosis in some cell types.[3] | 1. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells (usually <0.5% for DMSO). 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. |
Quantitative Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution in DMSO | -80°C | 1 year | [3] |
| Stock Solution in DMSO | -20°C | 1 month | [3] |
| Aqueous Solution | Not Recommended | ≤ 1 day | [1] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | ~5 mg/mL | [1] |
| DMF | ~5 mg/mL | [1] |
| Ethanol | ~0.2 mg/mL | [1] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [1] |
Experimental Protocols
Protocol for Analysis of α-Tubulin Acetylation by Western Blot
This protocol outlines the steps to assess the effect of this compound on the acetylation of its primary substrate, α-tubulin.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
2. Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples. b. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. d. Perform electrophoresis to separate the proteins.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against acetylated-α-tubulin overnight at 4°C. c. As a loading control, also probe a separate membrane or the same membrane after stripping with a primary antibody against total α-tubulin or a housekeeping protein like β-actin or GAPDH. d. Wash the membrane three times with TBST. e. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST.
7. Detection: a. Apply an ECL detection reagent to the membrane. b. Capture the chemiluminescent signal using an imaging system.
8. Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the acetylated-α-tubulin band to the total α-tubulin or loading control band to determine the relative change in acetylation.
Visualizations
Caption: Experimental workflow for analyzing this compound effects.
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Tubastatin A, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Tubastatin A TFA Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the activity of Tubastatin A TFA using a positive control.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Its primary mechanism of action involves binding to the catalytic domain of HDAC6, preventing the deacetylation of its substrates.[1] The most well-characterized substrate of HDAC6 is α-tubulin, a key component of microtubules.[3][4] Inhibition of HDAC6 by this compound leads to an increase in the acetylation of α-tubulin on the lysine-40 residue (Ac-α-tubulin).[1][5]
Q2: Why is a positive control necessary when validating this compound activity?
A positive control is crucial to ensure that the experimental setup is working correctly and that the observed effects are due to the specific activity of this compound. A suitable positive control, such as a well-characterized pan-HDAC inhibitor known to increase α-tubulin acetylation, helps to:
-
Confirm Assay Validity: Demonstrates that the reagents, antibodies, and detection methods are functioning as expected.
-
Provide a Benchmark: Allows for a semi-quantitative comparison of the potency of this compound against a known standard.
-
Troubleshoot Unexpected Results: If the positive control works but this compound does not, it suggests a problem with the this compound compound itself (e.g., degradation, incorrect concentration). Conversely, if neither works, it points to a more general issue with the experimental protocol or reagents.
Q3: What is a recommended positive control for validating this compound activity?
Trichostatin A (TSA) is a widely used and appropriate positive control for validating this compound activity.[6][7] TSA is a potent, cell-permeable, pan-HDAC inhibitor that effectively inhibits class I and II HDACs, including HDAC6.[6][7][8] Its ability to induce hyperacetylation of α-tubulin is well-documented, making it an excellent benchmark for comparison with the selective HDAC6 inhibitor, this compound.[6][7][8]
Q4: How can I assess the activity of this compound and the positive control?
The most common and reliable method to assess the activity of this compound and a positive control is to measure the level of acetylated α-tubulin (Ac-α-tubulin) in cell lysates by Western blotting.[3][6][9] This technique allows for the specific detection and semi-quantification of the increase in Ac-α-tubulin levels following treatment with the inhibitors. It is also important to probe for total α-tubulin as a loading control to normalize the data and ensure that the observed changes are not due to variations in the total amount of tubulin.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No increase in Ac-α-tubulin with this compound, but positive control (TSA) works. | 1. Inactive this compound: The compound may have degraded due to improper storage or handling. 2. Incorrect Concentration: The concentration of this compound may be too low to elicit a response. | 1. Verify Compound Integrity: Use a fresh stock of this compound. Ensure it is stored correctly (typically at -20°C or -80°C). 2. Perform a Dose-Response Experiment: Test a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal effective concentration for your cell line. |
| No increase in Ac-α-tubulin with either this compound or the positive control (TSA). | 1. Ineffective Cell Lysis: The protein extraction protocol may not be efficient. 2. Antibody Issues: The primary or secondary antibodies may not be working correctly. 3. Western Blot Transfer Problems: Inefficient transfer of proteins from the gel to the membrane. 4. Inactive HDAC6 in Cells: The cell line used may have very low endogenous HDAC6 activity. | 1. Optimize Lysis Buffer: Ensure your lysis buffer contains protease and phosphatase inhibitors. Consider sonication to improve cell lysis. 2. Validate Antibodies: Use a positive control cell lysate known to have high levels of Ac-α-tubulin. Check antibody datasheets for recommended dilutions and incubation conditions. 3. Check Transfer Efficiency: Stain the membrane with Ponceau S after transfer to visualize protein bands and confirm efficient transfer. 4. Choose an Appropriate Cell Line: Use a cell line known to have detectable levels of HDAC6 and responsive α-tubulin acetylation (e.g., HeLa, MCF-7, SH-SY5Y). |
| High background on the Western blot. | 1. Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding. 2. Antibody Concentration Too High: The primary or secondary antibody concentrations may be too high. 3. Inadequate Washing: Insufficient washing between antibody incubations. | 1. Optimize Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., 5% non-fat milk or 5% BSA in TBST). 2. Titrate Antibodies: Perform a titration of your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background. 3. Increase Washing: Increase the number and duration of washes with TBST after antibody incubations. |
Quantitative Data Summary
The following table summarizes representative quantitative data from a study comparing the effects of Tubastatin A and Trichostatin A (TSA) on α-tubulin acetylation in neuronal cell cultures.
| Treatment | Concentration | Duration | Fold Increase in Acetylated α-tubulin (vs. Vehicle) |
| Vehicle (DMSO) | - | 4 hours | 1.0 |
| Tubastatin A | 2.5 µM | 4 hours | ~4.0[9] |
| Trichostatin A (TSA) | 0.6 µM | 4 hours | ~3.5[9] |
Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.
Experimental Protocols
Protocol: Validation of this compound Activity by Western Blot
This protocol describes the treatment of a mammalian cell line with this compound and a positive control (Trichostatin A) followed by the detection of acetylated α-tubulin and total α-tubulin by Western blotting.
Materials:
-
Mammalian cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Trichostatin A (TSA) (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or 5% BSA in TBST)
-
Primary antibody: Rabbit anti-acetyl-α-tubulin (Lys40)
-
Primary antibody: Mouse anti-α-tubulin (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare working solutions of this compound (e.g., 2.5 µM), TSA (e.g., 0.6 µM), and a vehicle control (DMSO) in complete culture medium.
-
Treat the cells for the desired time (e.g., 4-6 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the gel according to the manufacturer's instructions.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetyl-α-tubulin and total α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the acetyl-α-tubulin signal to the total α-tubulin signal for each sample.
-
Visualizations
Caption: Signaling pathway of HDAC6 inhibition by this compound.
Caption: Experimental workflow for validating this compound activity.
Caption: Troubleshooting logic for validating this compound activity.
References
- 1. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rutin increases alpha-tubulin acetylation via histone deacetylase 6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol-Based Potent and Selective HDAC6 Inhibitors Promote Tubulin Acetylation and T-Regulatory Cell Suppressive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The HDAC6 Inhibitor Trichostatin A Acetylates Microtubules and Protects Axons From Excitotoxin-Induced Degeneration in a Compartmented Culture Model [frontiersin.org]
- 8. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Tubastatin A TFA Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Tubastatin A TFA.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and unexpected outcomes that may arise during experimentation with this compound.
Q1: Why am I not observing a significant increase in α-tubulin acetylation after this compound treatment?
A1: Several factors could contribute to a lack of robust α-tubulin acetylation:
-
Suboptimal Concentration: The effective concentration of this compound can vary significantly between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Incorrect Incubation Time: The time required to observe maximal α-tubulin acetylation can vary. A time-course experiment (e.g., 6, 12, 24 hours) is advisable.
-
Cellular Health: Ensure that the cells are healthy and not overly confluent, as this can affect their metabolic activity and response to treatment.
-
Antibody Quality: The primary antibody used for detecting acetylated α-tubulin may not be optimal. Validate your antibody using a positive control (e.g., a cell line known to respond well to HDAC6 inhibitors).
Q2: I'm observing a decrease in cell viability at concentrations expected to be selective for HDAC6. Is this normal?
A2: While Tubastatin A is highly selective for HDAC6, off-target effects can occur, especially at higher concentrations, leading to cytotoxicity.[1] It has been shown to have activity against HDAC8 and HDAC10 at concentrations not far from its HDAC6 IC50.[2] Consider the following:
-
Off-Target Effects: At higher concentrations, Tubastatin A can inhibit other HDAC isoforms, which may contribute to cytotoxicity.[1]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. What is a non-toxic concentration for one cell line may be cytotoxic to another.
-
Experimental Duration: Prolonged exposure to even moderate concentrations of the inhibitor can lead to cumulative effects and reduced cell viability.
It is crucial to determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay.
Q3: My results suggest that the observed phenotype is independent of HDAC6. How can I investigate this further?
A3: This is a critical observation and warrants further investigation. Studies have suggested that some effects of Tubastatin A may be mediated through HDAC6-independent pathways.[3] To explore this:
-
HDAC6 Knockdown/Knockout Models: The most definitive way to confirm HDAC6-independence is to use siRNA/shRNA to knock down HDAC6 expression or use a CRISPR/Cas9-mediated HDAC6 knockout cell line. If the phenotype persists in the absence of HDAC6, it is likely an off-target effect.
-
Use of Structurally Different HDAC6 Inhibitors: Employ other selective HDAC6 inhibitors with different chemical scaffolds. If these inhibitors do not replicate the observed phenotype, it strengthens the possibility of an off-target effect specific to Tubastatin A's structure.
-
Investigate Other Potential Targets: As Tubastatin A has known activity against HDAC8 and HDAC10, consider investigating the roles of these enzymes in your experimental system.
Q4: I am seeing unexpected changes in histone acetylation after treatment with this compound. Isn't it supposed to be a non-histone deacetylase inhibitor?
A4: While HDAC6's primary substrates are non-histone proteins like α-tubulin, some studies have reported that Tubastatin A can affect histone acetylation, particularly at higher concentrations or in specific cellular contexts.[4] This could be due to:
-
Inhibition of other HDACs: At concentrations above its IC50 for HDAC6, Tubastatin A can inhibit class I HDACs, which are the primary histone deacetylases.
-
Indirect Effects: Changes in signaling pathways initiated by HDAC6 inhibition could indirectly lead to alterations in the activity of histone-modifying enzymes. For instance, Tubastatin A has been shown to increase the acetylation of H4K16 and decrease the phosphorylation of H3T3 and H3S10 in mouse oocytes.[4]
To dissect this, it is recommended to test a range of concentrations and use a more specific class I HDAC inhibitor as a control.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| HDAC6 IC50 | 15 nM | Cell-free assay | [2] |
| HDAC8 IC50 | ~855 nM (57-fold less potent than HDAC6) | Cell-free assay | [2] |
| Other HDACs IC50 | >15 µM (>1000-fold less potent) | Cell-free assay | [1] |
| TNF-α Inhibition IC50 | 272 nM | LPS-stimulated THP-1 macrophages | [5] |
| IL-6 Inhibition IC50 | 712 nM | LPS-stimulated THP-1 macrophages | [5] |
| Nitric Oxide Secretion IC50 | 4.2 µM | Murine Raw 264.7 macrophages | [5] |
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
This protocol details the steps to assess the level of α-tubulin acetylation in response to this compound treatment.
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., Lys40) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Normalize the acetylated α-tubulin signal to total α-tubulin or a loading control like GAPDH or β-actin.
-
Protocol 2: MTT Cell Viability Assay
This protocol is for determining the cytotoxicity of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Treat cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Mix gently to ensure complete solubilization.
-
-
Absorbance Measurement:
Mandatory Visualizations
Here are diagrams illustrating key signaling pathways and workflows relevant to this compound experiments.
Caption: HDAC6 signaling pathway and the inhibitory action of Tubastatin A.
References
- 1. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Tubastatin ameliorates pulmonary fibrosis by targeting the TGFβ-PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of HDAC6 by tubastatin A disrupts mouse oocyte meiosis via regulating histone modifications and mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Adjusting Tubastatin A TFA treatment duration for optimal results.
Welcome to the technical support center for Tubastatin A TFA. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on the effects of adjusting this compound treatment duration.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during experiments involving this compound, with a focus on optimizing treatment duration for desired outcomes.
Q1: We are not observing the expected increase in α-tubulin acetylation after this compound treatment. What could be the issue?
A1: Several factors could contribute to this. First, ensure that the this compound concentration is adequate. While the IC50 for HDAC6 inhibition is 15 nM in cell-free assays, higher concentrations (e.g., 2.5 µM to 10 µM) are often required in cellular assays to see significant hyperacetylation of α-tubulin.[1] Second, the treatment duration may be too short. While effects can be seen in as little as 2-4 hours, longer incubation times of 24 hours or more may be necessary depending on the cell line and experimental conditions.[2] Finally, verify the quality of your primary antibody against acetylated α-tubulin and ensure proper Western blot technique.
Q2: We are observing significant cytotoxicity with our this compound treatment. How can we mitigate this?
A2: Cytotoxicity can be concentration and duration-dependent. If you are observing excessive cell death, consider the following:
-
Reduce Concentration: Titrate the concentration of this compound to find the optimal balance between HDAC6 inhibition and cell viability.
-
Shorten Duration: Reduce the treatment time. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help identify the earliest time point at which the desired effect is observed, minimizing off-target effects and cytotoxicity.
-
Cell Density: Ensure that cells are not overly confluent, as this can exacerbate cytotoxicity.
Q3: How long should we treat our cells with this compound to observe effects on downstream signaling pathways?
A3: The optimal treatment duration will vary depending on the specific signaling pathway and the cellular context. Gene expression changes related to pathways like p53, MAPK, Wnt, and Notch have been observed following Tubastatin A treatment.[3][4] For transcriptional effects, a treatment duration of 24 to 72 hours is a common starting point.[5] It is recommended to perform a time-course experiment to determine the optimal window for observing changes in your pathway of interest.
Q4: Can this compound affect pathways other than HDAC6-mediated deacetylation?
A4: While Tubastatin A is highly selective for HDAC6, some studies suggest it may have off-target effects, especially at higher concentrations and longer treatment durations.[3][4] For instance, changes in the expression of other HDACs and sirtuins have been reported.[3][4] It is crucial to include appropriate controls in your experiments to validate that the observed effects are primarily due to HDAC6 inhibition.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the effects of different this compound treatment durations and concentrations.
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| MCF-7 | 15 µM | Not Specified | IC50 for cell proliferation inhibition | |
| MCF-7 | 30 µM | 24 hours | Increased binding of HDAC6 with microtubules | [2] |
| Glioblastoma Cells | 20 µM | 72 hours | Reduced Gli1 mRNA levels | [5] |
| Caco-2 | Not Specified | 12 hours (anoxia) | Attenuated decrease in claudin-3 expression | [6] |
| Primary Cortical Neurons | 5-10 µM | 24 hours | Protection against HCA-induced neuronal cell death | [7] |
Key Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
This protocol outlines the steps to assess the level of α-tubulin acetylation in response to this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a 6-well plate to reach 70-80% confluency at the time of treatment.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the intended duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase during the treatment period.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Tubastatin A on α-tubulin acetylation.
Caption: Western blot workflow for acetylated α-tubulin.
Caption: Tubastatin A's effect on the p53 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubastatin A inhibits HDAC and Sirtuin activity rather than being a HDAC6-specific inhibitor in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Inhibition of histone deacetylase 6 restores intestinal tight junction in hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
How to control for TFA salt effects in Tubastatin A experiments.
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on controlling for the effects of trifluoroacetic acid (TFA) salt in experiments involving the selective HDAC6 inhibitor, Tubastatin A.
Frequently Asked Questions (FAQs)
Q1: What is Tubastatin A and why is it often supplied as a TFA salt?
Tubastatin A is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), with an IC50 of approximately 15 nM in cell-free assays.[1] It exhibits over 1,000-fold selectivity against most other HDAC isoforms, with the exception of HDAC8, against which it is about 57-fold selective.[1][2] Tubastatin A is frequently supplied as a trifluoroacetate (TFA) salt because TFA is commonly used during the final stages of purification, particularly in reverse-phase high-performance liquid chromatography (HPLC), to achieve high purity.
Q2: How can TFA salt affect my experimental results?
Residual TFA in your Tubastatin A preparation can introduce several confounding variables:
-
Cellular Toxicity: TFA can be toxic to cells in culture, potentially leading to reduced cell viability, altered growth rates, or apoptosis, which can be misinterpreted as a compound effect.[3][4]
-
Alteration of Biological Activity: The TFA counter-ion can potentially alter the conformation or solubility of Tubastatin A, which may impact its biological activity.[3][4]
-
Assay Interference: TFA can interfere with certain analytical techniques and can lower the pH of your experimental solutions, potentially affecting enzyme kinetics or other pH-sensitive aspects of your assay.
-
Unintended Biological Effects: TFA itself has been reported to have biological effects, including the inhibition of cell proliferation at certain concentrations.[4][5]
Q3: What are the primary signaling pathways affected by Tubastatin A?
Tubastatin A's primary target is HDAC6, a cytoplasmic deacetylase. Its inhibition leads to the hyperacetylation of several key proteins, initiating downstream signaling events:
-
α-tubulin Acetylation: The most well-characterized substrate of HDAC6 is α-tubulin. Inhibition by Tubastatin A leads to α-tubulin hyperacetylation, which stabilizes microtubules and affects processes like intracellular trafficking and cell motility.[6][7]
-
HSP90 Regulation: HDAC6 inhibition affects the chaperone function of Heat Shock Protein 90 (HSP90), leading to the destabilization of its client proteins, many of which are implicated in cancer.[6]
-
Redox Regulation: Tubastatin A has been shown to modulate the redox regulatory protein peroxiredoxin 1 (Prx1), which is involved in protecting cells from oxidative stress.[8]
-
FGF-21 Pathway: In the context of stroke, Tubastatin A has been shown to up-regulate Fibroblast Growth Factor-21 (FGF-21) and its signaling pathway, contributing to neuroprotection.[7][9]
Q4: What are the appropriate controls to use in my Tubastatin A experiments?
To properly account for the effects of both the solvent and the TFA salt, the following controls are recommended:
-
Vehicle Control: This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the Tubastatin A TFA salt in your experimental medium.
-
Vehicle + TFA Control: This is a crucial control to isolate the effects of the TFA counter-ion. It should contain the vehicle and a molar equivalent of a TFA salt that does not contain the active compound, such as sodium trifluoroacetate.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cell toxicity or reduced cell proliferation in control wells. | The concentration of the vehicle (e.g., DMSO) may be too high, or the TFA salt is exerting a toxic effect. | Ensure the final DMSO concentration is low (typically <0.1%).[10] Run a "Vehicle + TFA" control to determine if the TFA is the source of the toxicity. If so, consider TFA removal from your Tubastatin A stock. |
| Inconsistent or variable results between experiments. | The concentration of TFA may vary between different batches or preparations of Tubastatin A. Poor solubility of the compound could also be a factor. | Perform TFA removal to standardize your Tubastatin A stock. Ensure complete dissolution of your compound in the vehicle before diluting it in your experimental medium. |
| Observed biological effect is not consistent with known HDAC6 inhibition. | The observed effect may be an artifact of the TFA salt or an off-target effect of Tubastatin A at high concentrations. | Run the "Vehicle + TFA" control to rule out TFA effects. Perform a dose-response experiment to ensure you are using an appropriate concentration of Tubastatin A. Consider using a structurally different HDAC6 inhibitor as a positive control. |
| Difficulty interpreting in vivo results. | The vehicle or the TFA salt may have systemic effects in the animal model. | Include both a "Vehicle" control group and a "Vehicle + TFA" control group in your in vivo study to differentiate the effects of the compound from the delivery system and the counter-ion.[10] |
Experimental Protocols
Protocol 1: TFA Removal from Tubastatin A by HCl-Based Lyophilization
This protocol is adapted from established methods for counter-ion exchange in peptides and can be applied to small molecules like Tubastatin A.[3][11]
Materials:
-
This compound salt
-
Milli-Q or distilled water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the this compound salt in a minimal amount of Milli-Q water.
-
Acidification: Add 100 mM HCl to the solution to a final concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for approximately 1 minute.
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the Tubastatin A HCl salt in the desired solvent (e.g., DMSO) for your experiments.
Protocol 2: Preparing Appropriate Controls for a Cell-Based Assay
Objective: To prepare vehicle and TFA controls for a cell-based experiment where the final concentration of Tubastatin A is 10 µM and the final DMSO concentration is 0.1%.
Calculations:
-
Molecular Weight of this compound salt: ~449.42 g/mol
-
Molecular Weight of Sodium Trifluoroacetate (NaTFA): ~136.01 g/mol
-
A 10 mM stock of this compound in DMSO is prepared. To achieve a final concentration of 10 µM in the cell culture medium, this stock will be diluted 1:1000. This results in a final DMSO concentration of 0.1%.
Control Solutions:
-
Vehicle Control: Prepare a solution of 0.1% DMSO in the cell culture medium.
-
Vehicle + TFA Control:
-
The final concentration of TFA in the experimental wells will be 10 µM.
-
Prepare a stock solution of NaTFA in water.
-
Add the NaTFA stock and DMSO to the cell culture medium to achieve a final concentration of 10 µM NaTFA and 0.1% DMSO.
-
Visualizations
Caption: Signaling pathway of Tubastatin A via HDAC6 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. HDAC6 inhibition by tubastatin A is protective against oxidative stress in a photoreceptor cell line and restores visual function in a zebrafish model of inherited blindness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tubastatin A, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. lifetein.com [lifetein.com]
Validation & Comparative
A Researcher's Guide to Comparing HDAC6 Inhibitors: Tubastatin A TFA as a Benchmark
Introduction
Selective modulation of histone deacetylase 6 (HDAC6) has emerged as a critical strategy in biomedical research, with implications across oncology, neuroprotection, and inflammation.[1] HDAC6 is a unique, primarily cytoplasmic enzyme that targets non-histone proteins, including α-tubulin and the molecular chaperone heat shock protein 90 (Hsp90).[1][2] Its inhibition can influence microtubule dynamics, protein homeostasis, and cellular stress responses, making it a focal point for targeted drug discovery.[1]
While first-generation, broad-spectrum pan-HDAC inhibitors like vorinostat showed therapeutic promise, their lack of isoform selectivity often led to dose-limiting toxicities.[1] This has driven the development of highly selective HDAC6 inhibitors. Tubastatin A, a second-generation inhibitor, is a widely used benchmark tool for dissecting HDAC6-dependent pathways due to its high potency and specificity.[1]
This guide provides an objective comparison of Tubastatin A TFA with other prominent selective HDAC6 inhibitors, such as Ricolinostat (ACY-1215) and Nexturastat A. It presents key performance data, detailed experimental protocols for comparative analysis, and visual summaries of the underlying biological pathways to aid researchers, scientists, and drug development professionals in selecting the optimal compound for their studies.
Mechanism of Action: The Role of HDAC6 Inhibition
HDAC6's primary role in the cytoplasm is to remove acetyl groups from non-histone proteins. Its best-characterized substrates are α-tubulin, a key component of microtubules, and Hsp90, a chaperone protein essential for the stability of many oncogenic "client" proteins. The inhibition of HDAC6 blocks this deacetylation, leading to the hyperacetylation of its substrates and significant downstream cellular consequences.
References
A Comparative Guide to Tubastatin A and Vorinostat for HDAC Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used histone deacetylase (HDAC) inhibitors, Tubastatin A and Vorinostat (also known as suberoylanilide hydroxamic acid or SAHA). The information presented here is intended to assist researchers in selecting the appropriate inhibitor for their specific experimental needs by providing a comprehensive overview of their selectivity, mechanism of action, and supporting experimental data.
Introduction
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders, making HDAC inhibitors a promising class of therapeutic agents. Vorinostat is a pan-HDAC inhibitor, broadly targeting multiple HDAC isoforms, while Tubastatin A is a highly selective inhibitor of HDAC6. This guide will delineate the key differences between these two compounds to inform their application in research and drug development.
Mechanism of Action
Vorinostat is a broad-spectrum inhibitor that targets class I and II HDAC enzymes.[1][2] By inhibiting these enzymes, Vorinostat leads to the hyperacetylation of both histone and non-histone proteins, resulting in a more open chromatin structure and altered gene transcription.[2] This pan-inhibitory activity affects a wide range of cellular processes, including cell cycle progression, apoptosis, and differentiation.[3]
Tubastatin A , in contrast, is a highly selective inhibitor of HDAC6.[4][5] HDAC6 is a unique member of the class IIb HDACs, primarily located in the cytoplasm. Its main substrates are non-histone proteins such as α-tubulin and the chaperone protein Hsp90.[4] By selectively inhibiting HDAC6, Tubastatin A induces hyperacetylation of α-tubulin, which affects microtubule dynamics, and modulates Hsp90 function, impacting the stability of its client proteins.[4]
Data Presentation: Potency and Selectivity
The following table summarizes the inhibitory activity (IC50 values) of Tubastatin A and Vorinostat against various HDAC isoforms. This data highlights the pan-inhibitory nature of Vorinostat and the high selectivity of Tubastatin A for HDAC6.
| HDAC Isoform | Tubastatin A IC50 (nM) | Vorinostat IC50 (nM) |
| HDAC1 | >10,000[1] | 10 |
| HDAC2 | >10,000[1] | - |
| HDAC3 | >10,000[1] | 20 |
| HDAC6 | 15[1][5] | - |
| HDAC8 | 855[1] | - |
| Pan-HDAC | - | ~10[6] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorogenic)
This protocol is a standard method to determine the in vitro potency of HDAC inhibitors.
1. Reagents and Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
HDAC inhibitor (Tubastatin A or Vorinostat) dissolved in DMSO
-
Developer solution (containing a trypsin-like protease)
-
96-well black microplate
-
Fluorescence microplate reader
2. Procedure:
-
Prepare serial dilutions of the HDAC inhibitor in Assay Buffer.
-
In the microplate, add the recombinant HDAC enzyme to each well.
-
Add the diluted inhibitor to the respective wells and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.[7]
Western Blot Analysis of Histone and α-Tubulin Acetylation
This protocol allows for the assessment of the cellular activity of HDAC inhibitors by measuring the acetylation status of their respective targets.
1. Reagents and Materials:
-
Cell culture reagents
-
HDAC inhibitor (Tubastatin A or Vorinostat)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-total-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with various concentrations of the HDAC inhibitor for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Prepare protein samples by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the acetylated protein signal to the total protein signal.[7][8]
Mandatory Visualizations
Caption: Signaling pathway affected by Vorinostat.
Caption: Signaling pathway affected by Tubastatin A.
Caption: Experimental workflow for comparing HDAC inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Is Tubastatin A more potent than ACY-1215?
A Comparative Guide for Researchers: Tubastatin A vs. ACY-1215 (Ricolinostat)
For researchers and drug development professionals navigating the landscape of selective histone deacetylase 6 (HDAC6) inhibitors, the choice between tool compounds can significantly impact experimental outcomes. This guide provides an objective comparison of two prominent HDAC6 inhibitors, Tubastatin A and ACY-1215 (ricolinostat), focusing on their biochemical potency, selectivity, and the experimental methodologies used for their evaluation.
Biochemical Potency and Selectivity
Both Tubastatin A and ACY-1215 are highly potent inhibitors of HDAC6. However, in direct biochemical assays, ACY-1215 consistently demonstrates a lower IC50 value, indicating higher potency.
ACY-1215 (Ricolinostat) is a selective HDAC6 inhibitor with an IC50 of 5 nM in a cell-free assay.[1][2][3] It exhibits greater than 10-fold selectivity for HDAC6 over class I HDACs (HDAC1, 2, and 3).[1][2] Specifically, the IC50 values for ACY-1215 against HDAC1, HDAC2, and HDAC3 are 58 nM, 48 nM, and 51 nM, respectively.[3] It shows minimal activity against most other HDAC isoforms.[1][2]
Tubastatin A is also a potent and highly selective HDAC6 inhibitor, with a reported IC50 of 15 nM.[2][4] It demonstrates exceptional selectivity, being over 1000-fold more selective for HDAC6 compared to most other HDAC isoforms, with the exception of HDAC8, against which it is 57-fold selective.[2]
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of Tubastatin A and ACY-1215 against a panel of HDAC isoforms.
Table 1: Comparative in vitro Inhibitory Potency (IC50, nM) of Tubastatin A and ACY-1215
| HDAC Isoform | Tubastatin A (IC50, nM) | ACY-1215 (Ricolinostat) (IC50, nM) |
| HDAC6 | 15 | 5 |
| HDAC1 | >1000 | 58 |
| HDAC2 | >1000 | 48 |
| HDAC3 | >1000 | 51 |
| HDAC8 | ~855 | >1000 |
Note: IC50 values can vary between different assay formats and conditions. The data presented here are compiled from multiple sources for comparative purposes.
Cellular and in vivo Efficacy
Both inhibitors have demonstrated efficacy in cellular and animal models. A key cellular readout for HDAC6 inhibition is the hyperacetylation of its primary cytoplasmic substrate, α-tubulin. Both Tubastatin A and ACY-1215 induce a dose-dependent increase in acetylated α-tubulin in cells.[5]
In a preclinical mouse model of Alzheimer's disease, both Tubastatin A and ACY-1215 were shown to alleviate behavioral deficits, reduce amyloid-β (Aβ) load, and decrease tau hyperphosphorylation, suggesting comparable in vivo efficacy in this context.
Signaling Pathways and Mechanism of Action
HDAC6 is a unique, primarily cytoplasmic, class IIb HDAC that deacetylates non-histone proteins. Its inhibition leads to the hyperacetylation of key substrates, thereby modulating various cellular processes.
dot
Caption: Inhibition of HDAC6 by Tubastatin A or ACY-1215 prevents the deacetylation of its key substrates.
The primary substrates of HDAC6 include α-tubulin, the molecular chaperone heat shock protein 90 (Hsp90), and the actin-binding protein cortactin. Through the deacetylation of these proteins, HDAC6 is involved in regulating microtubule dynamics, protein folding and degradation, and cell migration. Consequently, selective HDAC6 inhibition has emerged as a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.
Experimental Protocols
Reproducible experimental outcomes are contingent on well-defined and consistently executed protocols. Below are methodologies for key experiments used to evaluate Tubastatin A and ACY-1215.
In Vitro HDAC Activity Assay (Fluorogenic)
This protocol outlines a general method for determining the IC50 values of HDAC6 inhibitors in a biochemical assay.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Enzyme Solution: Dilute recombinant human HDAC6 enzyme to the desired concentration in assay buffer.
-
Substrate Solution: Prepare a stock solution of a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO and dilute to the working concentration in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test inhibitor (Tubastatin A or ACY-1215) in DMSO and then in assay buffer.
2. Assay Procedure:
-
In a 96-well black microplate, add the diluted inhibitor solutions.
-
Add the diluted HDAC6 enzyme to each well, except for the negative control wells.
-
Incubate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
3. Signal Detection:
-
Stop the reaction by adding a developer solution (e.g., containing a protease to cleave the deacetylated substrate).
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
dot
Caption: Workflow for determining the IC50 of HDAC6 inhibitors.
Western Blot Analysis of α-tubulin Acetylation
This protocol is used to assess the cellular activity of HDAC6 inhibitors by measuring the acetylation status of α-tubulin.
1. Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line or primary neurons) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC6 inhibitor (Tubastatin A or ACY-1215) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated α-tubulin band to the total α-tubulin band for each sample.
Conclusion
Both Tubastatin A and ACY-1215 are potent and selective HDAC6 inhibitors that serve as valuable tools for studying the biological roles of HDAC6. While ACY-1215 exhibits greater potency in biochemical assays, both compounds have demonstrated comparable efficacy in cellular and in vivo models. The choice between these inhibitors may depend on the specific experimental context, including the desired potency, the need for a clinically relevant compound (ACY-1215 has been in clinical trials), and cost considerations. For researchers, it is crucial to select the most appropriate inhibitor based on a thorough understanding of their comparative profiles and to employ standardized experimental protocols to ensure the reproducibility and reliability of their findings.
References
Tubastatin A: A Comparative Guide to its Neuroprotective Effects Across Disease Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tubastatin A's neuroprotective efficacy in various experimental models. It includes supporting data, detailed experimental protocols, and visualizations of key biological pathways.
Tubastatin A, a selective inhibitor of histone deacetylase 6 (HDAC6), has emerged as a promising therapeutic candidate for a range of neurological disorders. Its primary mechanism involves the inhibition of HDAC6, a cytoplasm-localized enzyme that deacetylates non-histone proteins, most notably α-tubulin. By preventing the deacetylation of α-tubulin, Tubastatin A enhances microtubule stability and promotes intracellular transport, processes that are often disrupted in neurodegenerative diseases. This guide synthesizes findings from multiple studies to present a comparative overview of its neuroprotective effects in models of stroke, Alzheimer's disease, Parkinson's disease, and intracerebral hemorrhage.
Comparative Efficacy of Tubastatin A
The neuroprotective effects of Tubastatin A have been demonstrated across various in vitro and in vivo models. The following tables summarize the quantitative outcomes from key studies, highlighting its impact on neuronal survival, apoptosis, and disease-specific pathologies.
| Disease Model | Animal/Cell Model | Tubastatin A Dosage/Concentration | Key Quantitative Outcomes | Reference |
| Ischemic Stroke | Rat (transient MCAO) | 25, 40 mg/kg | - Reduced brain infarction- Improved functional outcomes- Ameliorated neuronal cell death | [1][2] |
| Rat cortical neurons (glutamate-induced excitotoxicity) | Not specified | - Conferred neuroprotection- Restored mitochondrial trafficking | [1][3] | |
| Alzheimer's Disease | Transgenic Mouse Model | Not specified | - Alleviated behavioral deficits- Altered amyloid-β (Aβ) load- Reduced tau hyperphosphorylation | [4][5] |
| Parkinson's Disease | Rat model (alpha-synuclein overexpression) | 15 mg/kg i.p. daily | - Protected dopaminergic neurons against alpha-synuclein toxicity- Reduced astrogliosis | [6][7] |
| SH-SY5Y cells (6-OHDA-induced) | Up to 15 μM | - Dose-dependent protective effect on cell viability | [8] | |
| Intracerebral Hemorrhage (ICH) | Rat (collagenase-induced) | 25, 40 mg/kg | - Reduced neurological impairments- Reduced ipsilateral brain edema- Alleviated neuronal apoptosis | [9][10] |
| SH-SY5Y cells (hemin-induced) | Not specified | - Alleviated neuronal apoptosis | [9][10] | |
| Oxidative Stress | Primary cortical neuron cultures (HCA-induced) | 5-10 µM | - Dose-dependent protection against neuronal cell death | [11][12] |
| 661W photoreceptor cell line (hydrogen peroxide-induced) | Not specified | - Promoted cell survival | [13] | |
| Inherited Blindness | Zebrafish model | Not specified | - Rescued visual function and retinal morphology | [13] |
Signaling Pathways and Mechanisms of Action
Tubastatin A exerts its neuroprotective effects through multiple signaling pathways. A primary mechanism is the inhibition of HDAC6, leading to the hyperacetylation of its substrate, α-tubulin. This enhances microtubule stability and facilitates axonal transport, which is crucial for neuronal function and survival.[14] Furthermore, in models of Alzheimer's disease, Tubastatin A has been shown to facilitate the autophagic clearance of amyloid-β and hyperphosphorylated tau.[4][15] In Parkinson's disease models, its protective effects are linked to the activation of chaperone-mediated autophagy and the modulation of neuroinflammation.[6][7] In stroke models, Tubastatin A upregulates fibroblast growth factor-21 (FGF-21) and activates downstream pro-survival signaling pathways like ERK and Akt/GSK-3β.[1][3]
Caption: Mechanism of Tubastatin A's neuroprotective effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vivo Stroke Model: Middle Cerebral Artery Occlusion (MCAO)
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane.
-
MCAO Procedure: A 4-0 monofilament nylon suture with a rounded tip is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), the suture is withdrawn to allow for reperfusion.
-
Tubastatin A Administration: Tubastatin A (e.g., 25 or 40 mg/kg) or vehicle is administered intraperitoneally at specific time points post-MCAO (e.g., immediately after reperfusion or 24 hours later).[1][2]
-
Outcome Measures: Neurological function is assessed using a scoring system. Brains are harvested at specified time points for infarct volume measurement (e.g., using TTC staining) and histological analysis.[9][10]
Caption: Experimental workflow for the MCAO stroke model.
In Vitro Neurotoxicity Assay
-
Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured under standard conditions.
-
Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a specific toxin, such as glutamate for excitotoxicity, 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or hemin for an ICH model.[1][8][10]
-
Tubastatin A Treatment: Cells are pre-treated or co-treated with various concentrations of Tubastatin A or vehicle.
-
Cell Viability Assessment: Cell viability is measured using assays such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Apoptosis Assessment: Apoptosis can be quantified using methods like TUNEL staining or flow cytometry for Annexin V/Propidium Iodide.[9][10]
-
Western Blot Analysis: Protein levels of key markers (e.g., cleaved caspase-3, Bcl-2, Bax, acetylated α-tubulin) are determined by Western blotting to elucidate the underlying mechanisms.[9]
Conclusion
The collective evidence strongly supports the neuroprotective effects of Tubastatin A across a spectrum of neurodegenerative and acute injury models. Its ability to target HDAC6 and modulate downstream pathways involved in microtubule dynamics, protein clearance, and cell survival signaling makes it a compelling candidate for further preclinical and clinical investigation. The data presented in this guide provides a framework for comparing its efficacy and understanding its mechanisms of action, thereby informing future research and drug development efforts in the field of neuroprotection.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Tubastatin A, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Tubastatin A, an HDAC6 inhibitor, alleviates stroke-induced brain infarction and functional deficits: potential roles of α-tubulin acetylation and FGF-21 up-regulation | Semantic Scholar [semanticscholar.org]
- 4. Tubastatin A/ACY-1215 improves cognition in Alzheimer's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. Inhibition of HDAC6 activity protects dopaminergic neurons from alpha-synuclein toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Pharmacological Inhibition of HDAC6 Attenuates NLRP3 Inflammatory Response and Protects Dopaminergic Neurons in Experimental Models of Parkinson’s Disease [frontiersin.org]
- 9. Selective HDAC6 inhibitor TubA offers neuroprotection after intracerebral hemorrhage via inhibiting neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective HDAC6 inhibitor TubA offers neuroprotection after intracerebral hemorrhage via inhibiting neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rational Design and Simple Chemistry Yield a Superior, Neuroprotective HDAC6 Inhibitor, Tubastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. HDAC6 inhibition by tubastatin A is protective against oxidative stress in a photoreceptor cell line and restores visual function in a zebrafish model of inherited blindness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation [frontiersin.org]
The Precision of Specificity: A Comparative Guide to Tubastatin A TFA and Pan-HDAC Inhibitors
For researchers, scientists, and drug development professionals, the choice between a selective and a broad-spectrum inhibitor is a critical decision in experimental design. This guide provides an objective comparison of the selective HDAC6 inhibitor, Tubastatin A TFA, and pan-Histone Deacetylase (HDAC) inhibitors, supported by experimental data and detailed protocols to inform your research.
The landscape of epigenetic modulation has been significantly shaped by the development of HDAC inhibitors. While pan-HDAC inhibitors, which target multiple HDAC isoforms, have shown therapeutic promise, their broad activity often leads to off-target effects and toxicity.[1] This has spurred the development of isoform-selective inhibitors like Tubastatin A, which primarily targets HDAC6, offering a more nuanced approach to studying and targeting specific cellular pathways.
Mechanism of Action: A Tale of Two Strategies
Tubastatin A is a potent and highly selective inhibitor of HDAC6, a unique class IIb HDAC that is predominantly located in the cytoplasm.[2] Its primary role is the deacetylation of non-histone proteins, most notably α-tubulin, a key component of microtubules.[2] By inhibiting HDAC6, Tubastatin A leads to the hyperacetylation of α-tubulin, which in turn stabilizes microtubules and affects processes like intracellular trafficking and cell motility.[3]
Pan-HDAC inhibitors, such as Vorinostat (SAHA) and Panobinostat, in contrast, exhibit broad activity against multiple HDAC isoforms, including class I and class II HDACs.[4] This widespread inhibition leads to the hyperacetylation of both histone and non-histone proteins, resulting in global changes in gene expression and affecting a multitude of cellular processes, including cell cycle progression, apoptosis, and DNA damage repair.[5]
Quantitative Comparison of Inhibitor Potency and Selectivity
The key differentiator between Tubastatin A and pan-HDAC inhibitors lies in their selectivity profile. Tubastatin A demonstrates remarkable selectivity for HDAC6, with significantly lower potency against other HDAC isoforms. This minimizes the confounding effects of inhibiting other HDACs, allowing for a more precise dissection of HDAC6-specific functions.
| Inhibitor | Target HDACs | IC50 (nM) vs HDAC6 | Selectivity vs Class I HDACs | Reference |
| Tubastatin A | HDAC6 | 15 | >1000-fold vs HDAC1, 2, 3 | [6] |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II) | ~60 | Non-selective | [7] |
| Panobinostat | Pan-HDAC (Class I, II, IV) | - | Non-selective | [8] |
Cellular Effects: Targeted vs. Global Impact
The differing mechanisms of action translate to distinct cellular consequences. Tubastatin A's selective inhibition of HDAC6 primarily impacts cytoplasmic processes, while pan-HDAC inhibitors exert a broader influence on both nuclear and cytoplasmic events.
| Cellular Process | Tubastatin A | Pan-HDAC Inhibitors (e.g., Vorinostat) | Reference |
| α-tubulin Acetylation | Significant increase | Moderate increase | [7][9] |
| Histone H3 Acetylation | Minimal to no increase | Significant increase | [7] |
| Cell Cycle Arrest | Minimal effects | Induction of G1/G2-M arrest | [10][11] |
| Apoptosis Induction | Minimal as a single agent | Potent induction | [10][12] |
| Toxicity Profile | Reduced hematologic and gastrointestinal toxicity | Dose-limiting toxicities including bone marrow suppression and GI disturbances | [1] |
Signaling Pathways: A Fork in the Road
The specific versus broad-spectrum inhibition by Tubastatin A and pan-HDAC inhibitors leads to the differential regulation of key signaling pathways.
HDAC6-Specific Inhibition by Tubastatin A
Tubastatin A's influence is primarily channeled through pathways regulated by its cytoplasmic targets.
Caption: Signaling pathways modulated by the selective HDAC6 inhibitor Tubastatin A.
Broad-Spectrum Inhibition by Pan-HDAC Inhibitors
Pan-HDAC inhibitors cast a wider net, impacting multiple signaling cascades that govern fundamental cellular decisions.
Caption: Signaling pathways affected by pan-HDAC inhibitors.
Experimental Protocols
To facilitate reproducible and comparative studies, detailed protocols for key assays are provided below.
In Vitro HDAC Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs and the inhibitory potential of compounds.
References
- 1. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 2. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural Requirements of HDAC Inhibitors: SAHA Analogues Modified at the C2 Position Display HDAC6/8 Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The histone deacetylase inhibitor trichostatin a decreases lymphangiogenesis by inducing apoptosis and cell cycle arrest via p21-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Tubastatin A Across Diverse Cancer Types: A Guide for Researchers
This guide provides a comparative analysis of Tubastatin A, a selective Histone Deacetylase 6 (HDAC6) inhibitor, and its efficacy in various cancer models. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative therapeutic strategies, supported by preclinical experimental data.
Introduction to Tubastatin A
Tubastatin A is a highly selective, second-generation inhibitor of HDAC6, a unique cytoplasmic enzyme belonging to the class IIb histone deacetylases.[1] Unlike pan-HDAC inhibitors that target multiple HDAC isoforms and can lead to significant off-target effects and toxicity, Tubastatin A's specificity allows for the targeted modulation of cytoplasmic proteins.[1] Its primary mechanism involves the inhibition of HDAC6, leading to the hyperacetylation of its key substrates, including α-tubulin and Heat Shock Protein 90 (HSP90).[1] This targeted action disrupts essential cellular processes in cancer cells, such as microtubule dynamics, protein stability, cell migration, and proliferation, making it a promising candidate for cancer therapy.[1][2]
Mechanism of Action
Tubastatin A exerts its anti-cancer effects primarily through the selective inhibition of HDAC6. This leads to a cascade of downstream events that interfere with tumor growth and survival.
-
Microtubule Stabilization: HDAC6 deacetylates α-tubulin, a key component of microtubules. By inhibiting HDAC6, Tubastatin A causes hyperacetylation of α-tubulin, which stabilizes the microtubule network.[1] This interferes with dynamic cellular processes like mitosis and cell motility.
-
HSP90 Chaperone Function Modulation: Tubastatin A's inhibition of HDAC6 disrupts the function of the HSP90 chaperone protein.[1] This leads to the destabilization and subsequent degradation of oncogenic client proteins that are crucial for cancer cell survival and proliferation, such as Bcr-Abl, c-Raf, and AKT.[1]
-
Induction of Apoptosis: By disrupting protein homeostasis and inducing cellular stress, Tubastatin A can trigger programmed cell death (apoptosis) in cancer cells. It has been shown to enhance apoptosis when used in combination with other agents like temozolomide in glioblastoma and bortezomib in multiple myeloma.[3][4]
Data Presentation: Efficacy in Preclinical Cancer Models
The efficacy of Tubastatin A has been evaluated in numerous preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Tubastatin A in Cancer Cell Lines
| Cancer Type | Cell Line | Parameter | Value | Reference |
| Breast Cancer | MCF-7 | IC50 (Proliferation) | 15 µM | [1] |
| Multiple Myeloma | RPMI-8226 | IC50 (Viability) | 13.00 ± 0.65 µM | [5] |
| Multiple Myeloma | NCI-H929 | IC50 (Viability) | >100 µM | [5] |
| Multiple Myeloma | MOLP-8 | GI50 (Growth Inhibition) | 3.19 ± 3.55 µM | [6] |
| Multiple Myeloma | U-266 | GI50 (Growth Inhibition) | 0.38 ± 0.66 µM | [6] |
| Prostate Cancer | PC-3 (CRPC) | IC50 (Antiproliferative) | 5.4 µM | [7] |
| Prostate Cancer | DU-145 (CRPC) | IC50 (Antiproliferative) | Not specified, but effective | [7] |
| Glioblastoma | U-87 MG | Apoptosis Induction | Significant with 20 µM Celecoxib | [8] |
| Head and Neck | CAL 27 | Apoptosis Induction | Significant with 20 µM Celecoxib | [8] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. CRPC: Castration-Resistant Prostate Cancer.
Table 2: In Vivo Efficacy of Tubastatin A
| Cancer Type | Model | Dosage | Effect | Reference |
| Cholangiocarcinoma | Rat Orthotopic Model | 10 mg/kg | Reduced tumor volume | [1] |
| Breast Cancer | Xenograft Model | Not specified | Reduced pulmonary metastases (with alisertib) | [9] |
| Bladder Cancer | Mouse Xenograft | 20 µM | Significantly smaller tumors than control | [10] |
Comparison with Alternative Cancer Therapies
Tubastatin A represents a targeted therapeutic approach. Its comparison with conventional and other emerging therapies highlights its unique mechanism and potential advantages, particularly in overcoming drug resistance.
Table 3: Comparison of Tubastatin A with Other Cancer Treatments
| Therapy Class | Example(s) | Mechanism of Action | Selectivity | Key Application Notes |
| Selective HDAC6i | Tubastatin A , ACY-1215 | Inhibits cytoplasmic HDAC6; affects tubulin and HSP90. | High for HDAC6.[1] | Potential for lower toxicity than pan-HDACi.[1] Synergistic with proteasome inhibitors in Multiple Myeloma.[11] |
| Pan-HDACi | Vorinostat, Panobinostat | Inhibit multiple HDAC isoforms, affecting both histone and non-histone proteins. | Low (Pan-HDAC). | Approved for hematological malignancies.[12] Broader effects can lead to higher toxicity (e.g., bone marrow suppression).[1] |
| Chemotherapy | Docetaxel, Temozolomide | DNA damage, microtubule disruption (different mechanism). | Low (targets all rapidly dividing cells). | Standard of care for many cancers.[9][13] Often associated with significant side effects. |
| Proteasome Inhibitors | Bortezomib (BTZ) | Blocks proteasomal degradation of proteins, leading to ER stress and apoptosis. | Targets the proteasome complex. | Standard of care in Multiple Myeloma.[11] Resistance can develop; combination with HDAC6i can overcome this.[4][11] |
| Hormone Therapy | Enzalutamide | Androgen receptor (AR) antagonist. | Targets AR signaling pathway. | Standard for hormone-sensitive cancers like prostate cancer.[14] |
Experimental Protocols and Workflows
Reproducibility is key in research. This section details a standard protocol for assessing the cytotoxic effects of Tubastatin A and a typical experimental workflow.
Protocol: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of Tubastatin A in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Outlook
Tubastatin A demonstrates significant anti-cancer activity across a range of preclinical models, including breast cancer, multiple myeloma, and prostate cancer. Its high selectivity for HDAC6 offers a more targeted approach compared to pan-HDAC inhibitors, potentially leading to a better safety profile.[1] A key therapeutic strategy appears to be its use in combination therapies, where it can synergize with other agents and help overcome drug resistance, notably with proteasome inhibitors in multiple myeloma.[4][11]
Future research should focus on validating these preclinical findings in more complex in vivo models and ultimately in clinical trials. Exploring biomarkers for HDAC6 activity could help identify patient populations most likely to respond to Tubastatin A. As a powerful tool for dissecting the roles of cytoplasmic deacetylation, Tubastatin A is poised to advance our understanding of cancer biology and contribute to the development of next-generation epigenetic therapies.[1]
References
- 1. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 2. mdpi.com [mdpi.com]
- 3. Tubastatin A, an inhibitor of HDAC6, enhances temozolomide‑induced apoptosis and reverses the malignant phenotype of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of selective small-molecule HDAC6 inhibitor for overcoming proteasome inhibitor resistance in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | MPT0G413, A Novel HDAC6-Selective Inhibitor, and Bortezomib Synergistically Exert Anti-tumor Activity in Multiple Myeloma Cells [frontiersin.org]
- 6. HDAC6 inhibitors sensitize resistant t(11;14) multiple myeloma cells to a combination of bortezomib and BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel HDAC6 inhibitor interferes microtubule dynamics and spindle assembly checkpoint and sensitizes cisplatin-induced apoptosis in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic antitumor effects of the combined treatment with an HDAC6 inhibitor and a COX-2 inhibitor through activation of PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of histone deacetylases attenuates tumor progression and improves immunotherapy in breast cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment of Lung Cancer | Lung Cancer | CDC [cdc.gov]
- 14. Discovery of a novel AR/HDAC6 dual inhibitor for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tubastatin A TFA: A Comprehensive Guide for Laboratory Personnel
For Immediate Release – This document provides essential safety and logistical information for the proper disposal of Tubastatin A TFA (trifluoroacetate salt), a potent and selective Histone Deacetylase 6 (HDAC6) inhibitor used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound and other HDAC inhibitors should be handled as hazardous chemical waste due to their biological activity and potential toxicological properties that may not be fully characterized.[1] The trifluoroacetate salt component also requires specific handling due to the persistent and potentially reprotoxic nature of trifluoroacetic acid.
I. Quantitative Data Summary
| Parameter | Value | Source/Comment |
| Tubastatin A - Biological Activity | ||
| HDAC6 IC50 | 15 nM | Potent and selective inhibitor of HDAC6.[2][3] |
| HDAC8 IC50 | 0.854 µM (854 nM) | ~57-fold less potent against HDAC8 compared to HDAC6. |
| Selectivity | >1000-fold | Highly selective against most other HDAC isoforms.[2][3] |
| Trifluoroacetic Acid (TFA) - Hazard Data | ||
| Proposed Classification | Toxic to reproduction, Cat. 1B | Proposed by German authorities to the European Chemicals Agency. |
| Environmental Fate | Very persistent and mobile | Accumulates in the environment, particularly in water systems. |
II. Experimental Protocols: Disposal Procedures
The following step-by-step protocol must be followed for the disposal of this compound and associated waste.
1. Waste Identification and Classification:
-
Treat all forms of this compound (solid powder, solutions) and contaminated materials as hazardous chemical waste.[1]
-
Due to the TFA component, this waste may be subject to regulations for persistent organic pollutants in some jurisdictions.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles
-
A fully buttoned lab coat
-
3. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated weighing paper, pipette tips, and other solid consumables in a dedicated, leak-proof hazardous waste container.[1]
-
The container must be made of compatible material (e.g., high-density polyethylene - HDPE).
-
-
Liquid Waste:
-
Collect solutions containing this compound (e.g., in DMSO or aqueous buffers) in a separate, compatible, and clearly labeled hazardous liquid waste container.[1]
-
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Empty Containers:
4. Container Labeling:
-
Affix a hazardous waste label to the container as soon as the first item of waste is added.[1]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (trifluoroacetate salt)"
-
The approximate concentration and solvent (for liquid waste)
-
The date of accumulation
-
5. Storage and Disposal:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation and under the control of laboratory personnel.[1]
-
Ensure the container is kept closed at all times, except when adding waste.
-
Arrange for the disposal of the hazardous waste through your institution's EHS department. Follow their specific procedures for waste pickup requests.
III. Signaling Pathway and Experimental Workflow
Tubastatin A is a selective inhibitor of HDAC6, a cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin and cortactin. Inhibition of HDAC6 leads to hyperacetylation of these substrates, affecting cellular processes such as cell motility, protein degradation, and microtubule dynamics.
Caption: Inhibition of HDAC6 by Tubastatin A prevents deacetylation of substrates like α-tubulin.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling Tubastatin A TFA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tubastatin A TFA. The following procedures are designed to ensure the safe handling and disposal of this potent histone deacetylase (HDAC) inhibitor.
Chemical Identifier:
| Compound Name | CAS Number |
| This compound | 1239262-52-2 |
Immediate Safety and Handling Precautions
This compound is a potent research compound. All personnel must be adequately trained in handling hazardous substances and adhere to strict safety protocols to minimize exposure.
Engineering Controls:
-
Fume Hood: All handling of this compound, especially the weighing and reconstituting of the solid form, must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and regularly tested to provide immediate decontamination in case of accidental exposure.[1]
Personal Protective Equipment (PPE)
A comprehensive set of PPE is mandatory to prevent skin and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[2] | Provides a robust barrier against chemical permeation. The outer glove should be removed immediately after handling. |
| Eye Protection | Chemical splash goggles and a face shield.[1][2] | Protects eyes and face from splashes and aerosols. |
| Lab Coat | Disposable, solid-front, back-closing gown made of low-permeability fabric.[2] | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder form or if aerosolization is possible.[2] | Protects against the inhalation of fine particles. |
| Footwear | Closed-toe shoes and disposable shoe covers.[2] | Prevents contamination of personal footwear and the laboratory environment. |
Operational Plan: Step-by-Step Handling Procedures
The following workflow outlines the essential steps for safely handling this compound from receipt to disposal.
1. Preparation and Reconstitution:
-
Don PPE: Before handling the compound, ensure all required PPE is worn correctly.
-
Prepare Workspace: The work area within the chemical fume hood should be clean and decontaminated.
-
Weighing: Carefully weigh the required amount of this compound powder.
-
Reconstitution: Slowly add the recommended solvent to the vial containing the compound. Cap the vial securely and mix gently until the compound is fully dissolved. Avoid vigorous shaking to prevent aerosolization.
2. Experimental Use:
-
Follow all laboratory-specific protocols for in-vitro and in-vivo experiments, ensuring that all manipulations of the compound are performed within a certified chemical fume hood.
3. Decontamination and Disposal Plan:
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation: All waste contaminated with this compound must be segregated as hazardous waste.
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Due to the trifluoroacetic acid (TFA) salt, the waste may be acidic. Do not mix with incompatible waste streams such as bases or oxidizing agents.[3]
-
-
Solid Waste:
-
Dispose of all contaminated consumables, including pipette tips, vials, and gloves, in a designated hazardous solid waste container.
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[4]
-
-
Decontamination:
-
Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Dispose of all cleaning materials as hazardous solid waste.
-
-
Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, regional, and national regulations.[5]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
-
Spill:
-
Evacuate personnel to a safe area.[4]
-
Avoid dust formation and breathing vapors.[4]
-
Wear appropriate PPE, including respiratory protection.
-
Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[4]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
